molecular formula C16H12BrN5 B1684272 YM511 CAS No. 148869-05-0

YM511

Cat. No.: B1684272
CAS No.: 148869-05-0
M. Wt: 354.20 g/mol
InChI Key: GGPPBTSXFROGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM511 is a non-steroidal selective aromatase inhibitor. This compound may be useful in the treatment of estrogen-dependent cancers without affecting serum levels of other steroid hormones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164121
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148869-05-0
Record name YM511 (pharmaceutical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YM511: A Technical Guide to a Potent Non-Steroidal Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of YM511, a potent and selective non-steroidal aromatase inhibitor. It details the core mechanism of action, summarizes key quantitative efficacy data, and provides comprehensive experimental protocols for the evaluation of this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, endocrinology, and drug development who are investigating aromatase inhibitors for therapeutic applications, particularly in the context of estrogen-dependent cancers.

Core Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively inhibiting the enzyme aromatase (cytochrome P450 19A1), a key enzyme in the biosynthesis of estrogens. Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens by aromatase in tissues such as adipose tissue, muscle, and breast tumors themselves.[2][3]

By competitively binding to the aromatase enzyme, this compound blocks this conversion, leading to a significant reduction in circulating estrogen levels.[4] This deprivation of estrogen, a critical growth factor for hormone receptor-positive breast cancers, results in the inhibition of cancer cell proliferation and the induction of apoptosis, ultimately leading to tumor growth suppression.[5] this compound has demonstrated high specificity for aromatase, with significantly less inhibition of other steroidogenic enzymes, suggesting a favorable side-effect profile compared to less selective inhibitors.[4]

Signaling Pathways

The primary signaling pathway affected by this compound is the estrogen receptor (ER) signaling pathway. By depleting the ligands (estrogens) for the ER, this compound effectively abrogates downstream signaling that promotes tumor growth. The inhibition of aromatase by this compound leads to a cascade of intracellular events culminating in cell cycle arrest and apoptosis.

dot

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion This compound This compound This compound->Aromatase Inhibition ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Apoptosis Apoptosis

Caption: Mechanism of this compound Action on Estrogen Signaling.

Furthermore, the downstream effects of estrogen deprivation induced by aromatase inhibitors like this compound involve the modulation of key cell cycle and apoptotic proteins. This includes the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, and the downregulation of pro-proliferative proteins such as cyclin D1 and c-myc. The apoptotic cascade is further activated through the decreased expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases 9, 6, and 7.

dot

Apoptosis_Signaling_Pathway This compound This compound Aromatase_Inhibition Aromatase Inhibition This compound->Aromatase_Inhibition Estrogen_Depletion Estrogen Depletion Aromatase_Inhibition->Estrogen_Depletion ER_Signaling_Down Downregulation of ER Signaling Estrogen_Depletion->ER_Signaling_Down p53_p21_Up Upregulation of p53 & p21 ER_Signaling_Down->p53_p21_Up CyclinD1_cMyc_Down Downregulation of Cyclin D1 & c-myc ER_Signaling_Down->CyclinD1_cMyc_Down Bcl2_Down Bcl-2 Downregulation ER_Signaling_Down->Bcl2_Down Bax_Up Bax Upregulation ER_Signaling_Down->Bax_Up G0_G1_Arrest G0/G1 Cell Cycle Arrest p53_p21_Up->G0_G1_Arrest CyclinD1_cMyc_Down->G0_G1_Arrest Apoptosis Apoptosis G0_G1_Arrest->Apoptosis Caspase_Activation Caspase-9, -6, -7 Activation Bcl2_Down->Caspase_Activation Bax_Up->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Downstream Effects of this compound on Cell Cycle and Apoptosis.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Aromatase Inhibition by this compound

Biological SystemIC50 (nM)Reference
Human Placental Microsomes0.12[4]
Rat Ovarian Microsomes0.4[4]
MCF-7 Human Breast Cancer Cells0.2[5]
JEG-3 Human Choriocarcinoma Cells0.5[6]

Table 2: In Vitro Effects of this compound on MCF-7 Cell Proliferation and Gene Expression

ParameterIC50 (nM)Reference
Testosterone-Stimulated Cell Growth0.13[5]
Testosterone-Stimulated DNA Synthesis0.18[5]
Testosterone-Stimulated ERE Transactivation0.36[5]

Table 3: In Vivo Efficacy of this compound

Animal ModelParameterED50 (mg/kg)Reference
PMSG-Treated RatsOvarian Estradiol Content0.002[4]

Table 4: Selectivity of this compound for Aromatase

Enzyme/Hormone ProductionIC50 (nM)Fold Selectivity vs. Rat Ovarian AromataseReference
Aldosterone Production (Adrenal Cells)>2200>5500[4]
Cortisol Production (Adrenal Cells)>3920>9800[4]
Testosterone Production>52000>130,000[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the enzymatic activity of aromatase.

dot

Aromatase_Assay_Workflow Prepare_Microsomes Prepare Human Placental Microsomes Incubation Incubate Microsomes, Substrate, Cofactor, and this compound at 37°C Prepare_Microsomes->Incubation Prepare_Reagents Prepare Assay Buffer, NADPH, [1β-³H]-Androstenedione, and this compound dilutions Prepare_Reagents->Incubation Stop_Reaction Stop Reaction with Chloroform Incubation->Stop_Reaction Extract_Steroids Extract Steroids Stop_Reaction->Extract_Steroids Remove_Substrate Remove Unreacted Substrate with Dextran-Coated Charcoal Extract_Steroids->Remove_Substrate Measure_Activity Measure ³H₂O Release via Liquid Scintillation Counting Remove_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50

Caption: Workflow for In Vitro Aromatase Inhibition Assay.

Materials:

  • Human placental microsomes

  • [1β-³H]-Androstenedione (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test inhibitor)

  • Chloroform

  • Dextran-coated charcoal

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent.

  • In a reaction tube, combine the potassium phosphate buffer, human placental microsomes, and the desired concentration of this compound or vehicle control.

  • Initiate the reaction by adding NADPH and [1β-³H]-androstenedione.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by adding ice-cold chloroform.

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • Transfer an aliquot of the aqueous phase (containing the released ³H₂O) to a new tube.

  • Add dextran-coated charcoal to the aqueous phase to adsorb any unreacted [1β-³H]-androstenedione.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of aromatase inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), insulin, and antibiotics

  • Phenol red-free EMEM with charcoal-stripped FBS (for hormone-deprived conditions)

  • Testosterone

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate in complete growth medium and allow them to attach overnight.

  • Replace the medium with phenol red-free EMEM containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and deprive them of estrogens.

  • Treat the cells with various concentrations of this compound in the presence of a fixed concentration of testosterone (to serve as a substrate for aromatase). Include appropriate controls (vehicle, testosterone alone, this compound alone).

  • Incubate the cells for a period of 5-7 days.

  • At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the testosterone-stimulated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis following treatment with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Testosterone

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture and treat MCF-7 cells with this compound and testosterone as described in the proliferation assay.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor with a well-defined mechanism of action. Its ability to significantly reduce estrogen biosynthesis translates into effective inhibition of estrogen-dependent breast cancer cell proliferation and induction of apoptosis. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other novel aromatase inhibitors as therapeutic agents in the management of hormone-sensitive malignancies.

References

YM511: A Technical Guide to a Potent Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

YM511 is a potent and selective, orally active, non-steroidal aromatase inhibitor. It has been investigated for its potential in treating estrogen-dependent diseases, such as breast cancer and endometriosis. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is chemically known as 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile.[1][2] Its chemical structure is characterized by a central 4-amino-4H-1,2,4-triazole moiety linked to a benzonitrile group and a bromobenzyl group.

Chemical Structure of this compound:

PropertyValueReference
Chemical Name 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile[1][2]
Molecular Formula C16H12BrN5[1][2][3]
Molecular Weight 354.2 g/mol [2][3]
CAS Number 148869-05-0[1][2]
Purity ≥99% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 25 mM in ethanol[2]
Storage Store at room temperature[1][2]

Mechanism of Action: Aromatase Inhibition

This compound exerts its pharmacological effect by potently and selectively inhibiting aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][4][5] By blocking aromatase, this compound effectively reduces the levels of circulating estrogens, which are crucial for the growth and proliferation of estrogen-receptor-positive (ER+) cancer cells and the progression of endometriosis.[4][6][7]

The inhibition of aromatase by this compound is competitive, meaning it competes with the natural androgen substrates for binding to the active site of the enzyme.[4][5] This leads to a significant decrease in estrogen production, to levels comparable to those achieved by surgical ovariectomy.[4]

Signaling Pathway: Impact of Aromatase Inhibition

The primary consequence of this compound's action is the deprivation of estrogen, which profoundly affects estrogen receptor (ER) signaling pathways in target cells. In ER+ breast cancer cells, estrogen binding to its receptor triggers a cascade of events leading to cell proliferation and survival. By blocking estrogen synthesis, this compound effectively shuts down this pro-proliferative signaling.

Furthermore, there is a known interplay between estrogen signaling and growth factor pathways, such as the Insulin-like Growth Factor 1 (IGF-1) pathway. Aromatase expression and activity can be stimulated by IGF-1, creating a feedback loop that promotes estrogen-dependent cell growth. This compound, by inhibiting aromatase, can disrupt this synergistic relationship.

Estrogen_Signaling_and_Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binds to CellProliferation Cell Proliferation & Survival ER->CellProliferation Promotes This compound This compound This compound->Aromatase Inhibits IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Activates PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT PI3K_AKT->Aromatase Upregulates Expression

Fig. 1: Mechanism of this compound and its impact on estrogen and IGF-1 signaling pathways.

Quantitative Data on Biological Activity

The potency of this compound has been quantified in various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) and the effective dose (ED50) are key metrics for its activity.

AssaySystemIC50 / ED50Reference
Aromatase Inhibition (IC50) Rat Ovary Microsomes0.4 nM[1][4][8]
Human Placenta Microsomes0.12 nM[1][4][8]
MCF-7 Human Breast Cancer Cells0.2 nM[7]
Inhibition of Cell Growth (IC50) Testosterone-induced MCF-7 Cell Growth0.13 nM[1][7][8]
Inhibition of DNA Synthesis (IC50) Testosterone-induced MCF-7 Cells0.18 nM[7]
In vivo Estradiol Reduction (ED50) PMSG-stimulated Rat Ovary0.002 mg/kg[4]

Experimental Protocols

The characterization of this compound's biological activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays cited.

Aromatase Inhibition Assay using Microsomes

This assay quantifies the ability of a compound to inhibit the enzymatic activity of aromatase in a cell-free system using microsomes, which are preparations of the endoplasmic reticulum where aromatase is located.

1. Preparation of Microsomes:

  • Ovarian tissue from rats or human placental tissue is homogenized in a cold buffer (e.g., phosphate buffer with sucrose and protease inhibitors).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Assay Procedure:

  • The reaction mixture is prepared in a 96-well plate and contains:

    • Microsomal protein (e.g., 10-50 µg)

    • A source of NADPH (e.g., an NADPH-regenerating system)

    • The androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione.

    • This compound at various concentrations.

  • The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 10-30 minutes).

  • The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

  • The amount of tritiated water ([³H]₂O) released during the aromatization reaction is proportional to the enzyme activity. This is separated from the labeled substrate by a charcoal-dextran suspension and quantified using liquid scintillation counting.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

MCF-7 Cell Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells (MCF-7) stimulated by an androgen precursor.

1. Cell Culture:

  • MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are switched to a medium containing charcoal-stripped FBS to remove endogenous steroids.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • The medium is then replaced with a fresh steroid-depleted medium containing testosterone (e.g., 10 nM) as the aromatase substrate, along with varying concentrations of this compound.

  • The cells are incubated for a period of 4-6 days, with the medium and treatments being refreshed mid-incubation.

  • Cell proliferation is quantified using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

  • The IC50 value is determined by analyzing the dose-response curve of this compound's inhibitory effect on testosterone-stimulated cell growth.

Experimental Workflow

The general workflow for evaluating a potential aromatase inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Experimental_Workflow Start Compound Synthesis & Purification of this compound InVitro In Vitro Characterization Start->InVitro AromataseAssay Aromatase Inhibition Assay (Microsomal) InVitro->AromataseAssay CellProlifAssay Cell Proliferation Assay (MCF-7) InVitro->CellProlifAssay SelectivityAssay Selectivity Assays (Other P450 Enzymes) InVitro->SelectivityAssay InVivo In Vivo Evaluation InVitro->InVivo EfficacyModels Efficacy Models (e.g., Endometriosis Rat Model, Breast Cancer Xenografts) InVivo->EfficacyModels PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Toxicity Toxicology Studies InVivo->Toxicity Clinical Clinical Trials InVivo->Clinical

Fig. 2: A generalized experimental workflow for the preclinical evaluation of this compound.

References

YM511: A Technical Guide to its Discovery and Development as a Potent Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511, chemically known as 4-[N-(4-bromobenzyl)-N-(4H-1,2,4-triazol-4-yl)amino]benzonitrile, is a potent and highly selective non-steroidal aromatase inhibitor.[1][2] Developed by Yamanouchi Pharmaceutical Co., Ltd., its discovery and subsequent development marked a significant advancement in the search for effective endocrine therapies for hormone-dependent diseases.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action as an aromatase inhibitor.

Discovery and Synthesis

The development of this compound was part of a broader research effort to identify novel non-steroidal aromatase inhibitors with high potency and selectivity. The synthesis of this compound and its analogs involved creating a series of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs.[3] The core structure was designed to interact with the active site of the aromatase enzyme, thereby blocking its function.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the aromatase enzyme (CYP19A1), which is a key enzyme in the biosynthesis of estrogens.[2] Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By blocking this conversion, this compound effectively reduces the levels of circulating estrogens. This is particularly relevant in the context of estrogen receptor-positive (ER+) breast cancer and other estrogen-dependent conditions like endometriosis, where estrogen acts as a key driver of disease progression.[2][4]

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its high potency and selectivity as an aromatase inhibitor.

In Vitro Studies

In vitro assays using microsomes from human placenta and rat ovaries confirmed the potent and competitive inhibitory activity of this compound on aromatase.[2]

Table 1: In Vitro Aromatase Inhibitory Activity of this compound [2]

Tissue SourceIC50 (nM)
Human Placental Microsomes0.12
Rat Ovary Microsomes0.4

This compound was found to be approximately three times more potent than other contemporary aromatase inhibitors such as CGS 16949A, CGS 20267, and R 76713.[2] Importantly, this compound exhibited high selectivity for aromatase, with significantly higher IC50 values for other steroidogenic enzymes, indicating a low potential for off-target effects on the production of other steroid hormones.[2]

Table 2: Selectivity of this compound for Aromatase [2]

Enzyme/Hormone ProductionIC50 Ratio (vs. Rat Ovarian Aromatase)
Aldosterone Production5500 - 9800
Cortisol Production5500 - 9800
Testosterone Production130,000
In Vivo Studies

In vivo studies in animal models further substantiated the efficacy of this compound.

Table 3: In Vivo Efficacy of this compound [2][4]

Animal ModelEndpointDose/Result
PMSG-treated ratsEstradiol content in ovaryED50: 0.002 mg/kg
Female ratsSerum estradiol levelsReduced to ovariectomized range at 0.01 mg/kg
Female ratsUterine weightDecreased to ovariectomized levels at 1 mg/kg for 2 weeks
Rats with experimental endometriosisVolume of endometrial explantsMinimum effective dose: 0.04 mg/kg

In a rat model of experimental endometriosis, this compound demonstrated a dose-dependent reduction in the volume of endometrial explants, with a minimum effective dose of 0.04 mg/kg.[4] Notably, this compound's inhibitory action was observed as early as day 4, showcasing a rapid onset of action.[4] Furthermore, this compound was shown to decrease the expression of insulin-like growth factor-I (IGF-I) mRNA in both the endometrial explant and the uterus, suggesting a potential mechanism for its growth-inhibitory effects.[4]

Clinical Development

Based on its promising preclinical profile, this compound advanced into clinical trials for the treatment of postmenopausal women with advanced breast cancer.

Phase II Study in Breast Cancer

An early phase II study evaluated the anti-tumor response, dose-dependence, and tolerability of this compound in postmenopausal patients with advanced breast cancer.[1][5] Patients were administered oral doses of 0.3, 1, 3, 10, or 30 mg once daily.[1]

Table 4: Efficacy Results of Phase II Study of this compound in Advanced Breast Cancer [1]

ParameterResult
Objective Response Rate (CR + PR)20.4%
Overall Success Rate (CR + PR + L-NC >24 weeks)33.7%
Median Time to Progression61-233 days

CR: Complete Response; PR: Partial Response; L-NC: Long-term No Change

The study concluded that this compound was effective and safe in this patient population.[1] A significant reduction in serum estradiol levels was observed at all dose levels.[1] However, a clear dose-dependent increase in the response rate was not observed across the tested dose range.[1] The toxicity profile of this compound was mild to moderate, with the most common adverse events being gastrointestinal disorders and constitutional symptoms.[1] Based on these findings, a dose of 0.3 mg or less was recommended for further studies.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Aromatase Inhibition

Aromatase_Inhibition_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription (Proliferation, Growth) ER->GeneTranscription Activates TumorGrowth Tumor Growth (e.g., Breast Cancer) GeneTranscription->TumorGrowth Promotes This compound This compound This compound->Aromatase Inhibits

Caption: Mechanism of action of this compound as an aromatase inhibitor.

Experimental Workflow: In Vitro Aromatase Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsomes Isolate Microsomes (Human Placenta or Rat Ovary) Incubation Incubate Microsomes with Androgen Substrate and this compound Microsomes->Incubation YM511_prep Prepare this compound Solutions (various concentrations) YM511_prep->Incubation Reaction Aromatase Reaction Incubation->Reaction Measurement Measure Estrogen Production Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for determining the in vitro aromatase inhibitory activity.

Experimental Protocols

In Vitro Aromatase Inhibition Assay

The inhibitory activity of this compound on aromatase was determined using microsomes isolated from either human placenta or rat ovaries. The assay mixture typically contained the microsomal preparation, a radiolabeled androgen substrate (e.g., [1β-³H]androst-4-ene-3,17-dione), and varying concentrations of this compound. The reaction was initiated by the addition of a cofactor such as NADPH. After incubation at a controlled temperature (e.g., 37°C), the reaction was stopped, and the amount of tritiated water (³H₂O) released, which is proportional to the amount of estrogen formed, was measured by liquid scintillation counting. The concentration of this compound that caused 50% inhibition of aromatase activity (IC50) was then calculated.

Animal Model of Endometriosis

An experimental model of endometriosis was established in female rats. A section of the endometrium was transplanted under the renal capsule. The animals were then treated with this compound, a vehicle control, or other comparators. The volume of the endometrial explants was measured over time to assess the effect of the treatment on the growth of the endometriotic tissue. At the end of the study, the explants and uteri could be harvested for further analysis, such as measuring the mRNA expression of specific genes like IGF-I by quantitative real-time polymerase chain reaction (qRT-PCR).

Conclusion

This compound is a potent and selective non-steroidal aromatase inhibitor with a well-documented preclinical and clinical profile. Its discovery and development have provided a valuable therapeutic option for the management of estrogen-dependent diseases, particularly breast cancer. The comprehensive data gathered from in vitro, in vivo, and clinical studies underscore its efficacy in suppressing estrogen biosynthesis and its favorable safety profile. Further research into this compound and similar compounds continues to be a promising avenue for the development of targeted endocrine therapies.

References

YM511: A Comprehensive Technical Guide on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of YM511, a potent non-steroidal aromatase inhibitor. The information presented herein is intended to support research and development efforts in endocrinology and oncology.

Core Target and Mechanism of Action

This compound is a highly potent and selective non-steroidal aromatase inhibitor.[1][2] Aromatase, a cytochrome P450 enzyme, is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). By competitively inhibiting aromatase, this compound effectively blocks the production of estrogens.[2] This mechanism of action makes it a valuable agent for the treatment of estrogen-dependent diseases, such as breast cancer.[1][3]

Quantitative Data on Potency and Selectivity

The following tables summarize the quantitative data on the potency and selectivity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound against Aromatase

Assay SystemIC50 (nM)Reference
Human Placental Microsomes0.12[2]
Rat Ovary Microsomes0.4[2]
MCF-7 Human Breast Cancer Cells0.2[3]

Table 2: In Vivo Potency of this compound

Animal ModelEndpointED50 (mg/kg)Reference
Pregnant Mare's Serum Gonadotropin-treated RatsDecrease in ovarian estradiol0.002[2]

Table 3: Selectivity of this compound against Other Steroidogenic Enzymes

Enzyme/Hormone ProductionAssay SystemIC50 (nM)Selectivity Ratio (vs. Rat Ovarian Aromatase IC50 of 0.4 nM)Reference
Aldosterone ProductionAdrenal Cells~2200 - 3920~5500 - 9800 fold[2]
Cortisol ProductionAdrenal Cells~2200 - 3920~5500 - 9800 fold[2]
Testosterone ProductionNot specified~52000~130,000 fold[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the estrogen biosynthesis pathway and the inhibitory action of this compound.

Estrogen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol This compound This compound This compound->Aromatase Inhibition Aromatase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Measurement and Analysis Microsomes Prepare Microsomes (Source of Aromatase) Incubate Incubate Microsomes, Substrate, NADPH, and this compound Microsomes->Incubate Substrate Prepare Radiolabeled Substrate ([³H]Androstenedione) Substrate->Incubate Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Incubate Measure Measure ³H₂O release (Scintillation Counting) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 YM511_Selectivity cluster_0 Primary Target cluster_1 Off-Targets (Significantly Lower Affinity) This compound This compound Aromatase Aromatase This compound->Aromatase High Potency (IC50: 0.12-0.4 nM) Aldosterone_Synthase Aldosterone Synthase This compound->Aldosterone_Synthase Low Potency (>5500-fold higher IC50) Cortisol_Synthase 11β-Hydroxylase (Cortisol Synthesis) This compound->Cortisol_Synthase Low Potency (>5500-fold higher IC50) Testosterone_Synthase 17β-Hydroxysteroid Dehydrogenase (Testosterone Synthesis) This compound->Testosterone_Synthase Very Low Potency (>130,000-fold higher IC50)

References

Preclinical Profile of YM511: A Potent Aromatase Inhibitor for Estrogen-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YM511 is a novel, non-steroidal small molecule that has demonstrated significant potential as a highly potent and selective aromatase inhibitor. Aromatase is a critical enzyme in the biosynthesis of estrogens, which play a pivotal role in the development and progression of hormone-dependent cancers, most notably estrogen receptor-positive (ER+) breast cancer. By effectively blocking estrogen synthesis, this compound represents a promising therapeutic agent for the treatment of these malignancies. This technical guide provides a comprehensive overview of the core preclinical studies of this compound in cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Aromatase Inhibition

This compound exerts its anti-cancer effects by specifically targeting and inhibiting the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, which is the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues such as adipose tissue, muscle, and breast cancer cells themselves. By inhibiting aromatase, this compound effectively reduces the circulating and local levels of estrogen, thereby depriving estrogen-dependent cancer cells of the essential growth signals they need to proliferate.[1]

The following diagram illustrates the signaling pathway affected by this compound.

YM511_Mechanism_of_Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Stimulates This compound This compound This compound->Aromatase Inhibition Aromatase_Inhibition_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Incubation & Sample Collection cluster_2 Quantification & Analysis A1 Seed MCF-7 cells in culture plates A2 Incubate for 24 hours A1->A2 A3 Treat with varying concentrations of this compound A2->A3 A4 Add Testosterone (substrate) A3->A4 B1 Incubate for a defined period (e.g., 24-48 hours) A4->B1 B2 Collect the cell culture supernatant B1->B2 C1 Measure Estradiol concentration in supernatant (e.g., ELISA) B2->C1 C2 Calculate the percentage of aromatase inhibition C1->C2 C3 Determine the IC50 value C2->C3 Breast_Cancer_Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Monitoring & Endpoint Analysis A1 Implant MCF-7 cells subcutaneously into ovariectomized nude mice A2 Supplement with an estrogen pellet A1->A2 B1 Allow tumors to reach a palpable size A2->B1 B2 Randomize mice into treatment groups (Vehicle vs. This compound) B1->B2 B3 Administer treatment (e.g., oral gavage) daily B2->B3 C1 Monitor tumor volume and body weight regularly B3->C1 C2 Collect blood samples for pharmacokinetic analysis C1->C2 C3 At study termination, excise tumors and weigh C2->C3 C4 Perform histological and biomarker analysis on tumors C3->C4

References

YM511: A Technical Guide to its Effects on Estrogen Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511 is a potent and selective non-steroidal aromatase inhibitor. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key enzyme responsible for the final step of estrogen biosynthesis, catalyzing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). By competitively inhibiting this enzyme, this compound effectively blocks the production of estrogens, making it a valuable tool for studying the roles of estrogen in various physiological and pathological processes, and a potential therapeutic agent for estrogen-dependent diseases, such as breast cancer.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on estrogen synthesis pathways, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the aromatase enzyme.[3] This means that this compound binds to the active site of the aromatase enzyme, thereby preventing the binding of its natural androgen substrates. This inhibition is reversible and highly specific, with this compound showing significantly less affinity for other steroidogenic enzymes. The primary consequence of this targeted inhibition is a significant reduction in the systemic and local production of estrogens.

Estrogen_Synthesis_Pathway Estrogen Synthesis Pathway and this compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatization Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatization Testosterone->Aromatase Estrone->Estradiol This compound This compound This compound->Aromatase Inhibition

Caption: Estrogen synthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound on Aromatase

Experimental SystemParameterValueReference
Human Placental MicrosomesIC500.12 nM
Rat Ovary MicrosomesIC500.4 nM
MCF-7 Human Breast Cancer CellsIC500.2 nM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Efficacy of this compound

Animal ModelParameterDosageEffectReference
Female RatsSerum Estradiol Levels0.01 mg/kgReduced to ovariectomized range
Female Rats (PMSG-stimulated)Ovarian Estradiol ContentED50 = 0.002 mg/kgDose-dependent decrease
Female RatsUterine Weight1 mg/kg for 2 weeksDecreased to levels comparable to ovariectomy[1]

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Table 3: Selectivity of this compound for Aromatase

Steroid Hormone ProductionCell TypeIC50 of this compoundSelectivity Ratio (vs. Rat Ovarian Aromatase IC50)Reference
AldosteroneAdrenal Cells> 2.2 µM> 5500-fold
CortisolAdrenal Cells> 3.9 µM> 9800-fold
TestosteroneAdrenal Cells> 52 µM> 130,000-fold[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Microsomal Aromatase Activity Assay (Tritiated Water Release Assay)

This assay is a widely used method to determine the in vitro inhibitory activity of compounds on aromatase. It measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate during its conversion to estrogen.

Aromatase_Assay_Workflow Workflow for Microsomal Aromatase Activity Assay A Prepare Microsomes (e.g., from human placenta or rat ovaries) B Prepare Reaction Mixture: - Microsomes - NADPH regenerating system - Buffer (e.g., phosphate buffer) A->B C Add this compound (or other inhibitors) at various concentrations B->C D Pre-incubate C->D E Initiate reaction by adding [1β-³H]-Androstenedione (substrate) D->E F Incubate at 37°C E->F G Stop reaction (e.g., by adding chloroform) F->G H Separate aqueous phase containing [³H]₂O G->H I Quantify radioactivity by liquid scintillation counting H->I J Calculate % inhibition and IC50 value I->J

Caption: Experimental workflow for determining aromatase inhibition.

Protocol:

  • Microsome Preparation:

    • Homogenize fresh or frozen tissue (e.g., human placenta, rat ovaries) in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Reaction Setup:

    • In a reaction tube, combine the following components:

      • Microsomal protein (typically 25-50 µg).

      • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

      • Phosphate buffer (e.g., 50 mM, pH 7.4).

      • Varying concentrations of this compound or vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Aromatase Reaction:

    • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione (typically at a concentration near its Km value).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding an organic solvent, such as chloroform or a mixture of chloroform and methanol.

    • Add a dextran-coated charcoal suspension to adsorb the unreacted steroid substrate.

    • Centrifuge to pellet the charcoal and separate the aqueous phase, which contains the [³H]₂O product.

  • Quantification and Analysis:

    • Transfer an aliquot of the aqueous supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7) stimulated by an androgen precursor.

Protocol:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

    • Prior to the experiment, switch the cells to a medium containing charcoal-stripped FBS to remove endogenous steroids.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh charcoal-stripped FBS medium containing:

      • Testosterone (e.g., 10 nM) as the androgen substrate for aromatization.

      • Varying concentrations of this compound or vehicle control.

      • Control wells should include medium with testosterone alone, medium with estradiol (positive control for proliferation), and medium with vehicle alone (negative control).

    • Incubate the cells for a period of 5-7 days.

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, quantify cell proliferation using a suitable method, such as:

      • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Crystal Violet Staining: Fix the cells, stain with crystal violet solution, and then solubilize the dye. Measure the absorbance to quantify the total cell biomass.

  • Data Analysis:

    • Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each concentration of this compound.

    • Determine the IC50 value for the anti-proliferative effect.

Measurement of Estradiol in Cell Culture Supernatant

This protocol describes the quantification of estradiol produced by cells in culture, which is essential for directly assessing the inhibitory effect of this compound on estrogen synthesis.

Protocol:

  • Sample Collection:

    • Culture cells (e.g., MCF-7 or other aromatase-expressing cells) in the presence of an androgen substrate (e.g., testosterone or androstenedione) and varying concentrations of this compound.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • Estradiol Quantification:

    • Measure the concentration of estradiol in the supernatant using a highly sensitive immunoassay, such as:

      • Radioimmunoassay (RIA): This classic method involves the competitive binding of radiolabeled estradiol and unlabeled estradiol (from the sample) to a limited number of anti-estradiol antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled estradiol in the sample.

      • Enzyme-Linked Immunosorbent Assay (ELISA): This is a more common and less hazardous alternative to RIA. In a competitive ELISA, estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to an anti-estradiol antibody coated on a microplate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the amount of estradiol in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of estradiol.

    • Determine the concentration of estradiol in the unknown samples by interpolating their absorbance or radioactivity values from the standard curve.

    • Calculate the percentage of inhibition of estradiol production for each concentration of this compound.

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor that effectively blocks estrogen synthesis in both in vitro and in vivo settings. Its high specificity for aromatase minimizes off-target effects on the synthesis of other steroid hormones. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential aromatase inhibitors. The data presented underscores the utility of this compound as a valuable research tool and a promising candidate for the development of therapies for estrogen-dependent pathologies.

References

Pharmacology of YM511 in In-Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511 is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens, a mechanism that has significant therapeutic implications for estrogen-dependent diseases such as breast cancer and endometriosis. This technical guide provides an in-depth overview of the in-vivo pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action: Aromatase Inhibition

This compound competitively inhibits the aromatase enzyme, thereby blocking the conversion of androstenedione and testosterone into estrone and estradiol, respectively. This leads to a significant reduction in estrogen levels in various tissues.

This compound Mechanism of Action cluster_steroidogenesis Estrogen Biosynthesis Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Estrogen_Dependent_Processes Estrogen-Dependent Cell Growth & Survival Estradiol->Estrogen_Dependent_Processes Stimulates This compound This compound This compound->Inhibition Inhibition->Aromatase

Figure 1: this compound inhibits the aromatase-mediated synthesis of estrogens.

Quantitative In-Vitro and In-Vivo Pharmacology

The potency and selectivity of this compound have been characterized in a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Inhibitory Activity of this compound
Target Enzyme/ProcessCell/Tissue SourceIC50 (nM)Comparative PotencyReference
AromataseHuman Placental Microsomes0.12~3 times more potent than CGS 16949A, CGS 20267, and R 76713[1]
AromataseRat Ovarian Microsomes0.4-[1]
AromataseMCF-7 Human Breast Cancer Cells0.25.5 times more potent than CGS 16949A[2]
Testosterone-Stimulated Cell GrowthMCF-7 Human Breast Cancer Cells0.13~3-5 times more potent than CGS 16949A[2]
Testosterone-Stimulated DNA SynthesisMCF-7 Human Breast Cancer Cells0.18~3-5 times more potent than CGS 16949A[2]
ERE-Luciferase Reporter TransactivationMCF-7 Human Breast Cancer Cells0.36Comparable to aromatase inhibition[2]
Table 2: In-Vivo Efficacy of this compound in a Rat Model of Endometriosis
ParameterDose of this compoundEffectOnset of ActionReference
Volume of Endometrial Explants0.04 mg/kg (minimum effective dose)Dose-dependent reduction-[3]
Volume of Endometrial Explants0.1 mg/kgComplete reductionBy day 4[3]
IGF-I mRNA Expression (Endometrial Explant)Not specified58% decreaseDay 4[3]
IGF-I mRNA Expression (Uterus)Not specified48% decreaseDay 4[3]
Table 3: In-Vivo Effects of this compound on Estrogen Levels and Uterine Weight in Rats
ParameterDose of this compoundEffectComparative PotencyReference
Estradiol Content in Ovary (PMSG-stimulated)ED50: 0.002 mg/kgDecreaseEquipotent to CGS 20267, 3 times more potent than CGS 16949A and R 76713[1]
Serum Estradiol Levels0.01 mg/kgReduction to ovariectomized range-[1]
Uterine Weight (2-week treatment)1 mg/kgDecrease to levels comparable to ovariectomy10 times more potent than other inhibitors[1]
Table 4: Phase II Clinical Trial of this compound in Postmenopausal Breast Cancer Patients
Dose RangeObjective Response Rate (CR + PR)Overall Success Rate (CR + PR + L-NC >24 weeks)Effect on Serum EstradiolReference
0.3 - 30 mg/day (oral, once daily)20.4% (20/98 patients)33.7% (33/98 patients)Significant reduction at all doses[4]

Experimental Protocols

Rat Model of Experimental Endometriosis

This model is utilized to evaluate the efficacy of therapeutic agents on the growth of ectopic endometrial tissue.

Protocol:

  • Animal Model: Adult female Sprague-Dawley rats are used. The estrous cycle is monitored by vaginal smear, and animals in the diestrus or estrus stage are selected for the procedure.

  • Surgical Induction of Endometriosis:

    • Animals are anesthetized.

    • A section of one uterine horn is excised from a donor rat.

    • The uterine tissue is opened longitudinally and small pieces (e.g., 2x2 mm or explants) are prepared.

    • These endometrial explants are then autologously transplanted to an ectopic site in a recipient rat, commonly under the renal capsule or sutured to the peritoneal wall or mesenteric cascade of the intestine.

  • Treatment Administration: this compound is administered, for example, by oral gavage or subcutaneous injection at various doses (e.g., 0.04 mg/kg, 0.1 mg/kg). A control group receives the vehicle.

  • Monitoring and Endpoint Analysis:

    • The volume of the endometriotic explants is measured at specified time points (e.g., day 4, day 15, day 21) to assess growth or regression.

    • At the end of the study, animals are euthanized, and the explants and uterine tissue are collected for further analysis.

    • Gene expression analysis (e.g., for Insulin-like Growth Factor-I) can be performed using techniques like RT-PCR.

Rat Endometriosis Model Workflow Start Select Female Sprague-Dawley Rats (Diestrus/Estrus) Anesthesia Anesthetize Rats Start->Anesthesia Surgery Excise Uterine Horn & Prepare Explants Anesthesia->Surgery Transplantation Autologous Transplantation of Endometrial Explants Surgery->Transplantation Treatment Administer this compound or Vehicle (Control) Transplantation->Treatment Monitoring Monitor Explant Volume Over Time Treatment->Monitoring Endpoint Euthanize & Collect Tissues (e.g., Day 21) Monitoring->Endpoint Analysis Analyze Explant Volume & Gene Expression Endpoint->Analysis Conclusion Evaluate Efficacy of this compound Analysis->Conclusion

Figure 2: Experimental workflow for the in-vivo rat endometriosis model.

Selectivity Profile

This compound demonstrates high selectivity for aromatase over other steroidogenic enzymes. In-vitro studies have shown that the IC50 values for the inhibition of aldosterone and cortisol production are 5,500 to 9,800 times higher than that for rat ovarian aromatase.[1] The IC50 for testosterone production inhibition is approximately 130,000 times higher, indicating a very low potential for off-target effects on other steroid hormone pathways.[1]

Conclusion

The in-vivo pharmacology of this compound is well-characterized, demonstrating its high potency and selectivity as an aromatase inhibitor. In animal models, this compound effectively reduces estrogen levels, leading to the regression of endometriotic lesions and a decrease in uterine weight. These preclinical findings are consistent with the observed efficacy in a phase II clinical trial for breast cancer. The data presented in this guide underscore the therapeutic potential of this compound in the management of estrogen-dependent diseases and provide a solid foundation for further research and clinical development.

References

Understanding the Pharmacokinetics of YM511: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, including preclinical and clinical trial databases, specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) and detailed experimental protocols for YM511 remain largely unavailable. This information is likely proprietary to the developing pharmaceutical company. This guide, therefore, summarizes the existing public knowledge on this compound, focusing on its mechanism of action and clinical context, which are essential for understanding its potential pharmacokinetic profile.

Introduction to this compound

This compound is a potent, non-steroidal, and selective third-generation aromatase inhibitor.[1] Its chemical name is 4-[N-(4-bromobenzyl)-N-(1,2,4-triazol-4-yl)amino]benzonitrile.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone receptor-positive breast cancer in postmenopausal women. By blocking aromatase, this compound reduces the circulating levels of estrogen, thereby depriving hormone-sensitive tumors of their primary growth stimulus.

Mechanism of Action: Aromatase Inhibition

This compound exerts its pharmacological effect by binding to the aromatase enzyme, a member of the cytochrome P450 superfamily. This binding prevents the conversion of androgens (such as testosterone and androstenedione) to estrogens (estrone and estradiol). The high selectivity of this compound for the aromatase enzyme minimizes off-target effects, a desirable characteristic for long-term therapeutic use.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion TumorGrowth Hormone Receptor-Positive Tumor Growth Estrogens->TumorGrowth Stimulates This compound This compound This compound->Aromatase Inhibits

Figure 1: Mechanism of action of this compound as an aromatase inhibitor.

Preclinical and Clinical Studies: An Overview

Publicly available information on this compound primarily comes from a phase II clinical trial in postmenopausal patients with breast cancer.[3] This study provides some insights into its clinical application but lacks detailed pharmacokinetic data.

Preclinical Data

While specific preclinical pharmacokinetic studies with quantitative data are not publicly accessible, the potency of this compound has been characterized. In in vitro studies using human placental microsomes, this compound demonstrated potent inhibition of aromatase activity. This high potency suggests that low concentrations of the drug may be sufficient to achieve a therapeutic effect, which would have implications for its pharmacokinetic profile, potentially allowing for lower dosing and reduced risk of dose-related toxicities.

Clinical Data: Phase II Trial

A phase II clinical trial evaluated the efficacy and safety of this compound in postmenopausal women with advanced breast cancer.[3] Key aspects of this study are summarized below:

Table 1: Overview of this compound Phase II Clinical Trial [3]

ParameterDetails
Study Design Randomized, open-label
Patient Population Postmenopausal women with advanced breast cancer
Dosage Regimens Oral administration of 0.3 mg, 1 mg, 3 mg, 10 mg, or 30 mg once daily
Primary Endpoints Objective response rate, safety, and tolerability
Key Findings - this compound was effective and well-tolerated across all dose levels. - A clear dose-response relationship for efficacy was not observed. - Significant suppression of plasma estrogen levels was achieved at all doses.
Adverse Events Generally mild to moderate, with the most common being gastrointestinal disturbances.

Experimental Protocol: Phase II Clinical Trial

While a detailed protocol is not available, the published study provides the following methodological information:[3]

  • Patient Selection: Postmenopausal women with histologically confirmed advanced breast cancer.

  • Treatment Allocation: Patients were randomized to one of the five dose cohorts.

  • Drug Administration: this compound was administered orally once daily.

  • Efficacy Assessment: Tumor response was evaluated according to standard criteria (e.g., RECIST).

  • Safety Monitoring: Adverse events were monitored and graded throughout the study.

  • Biomarker Analysis: Plasma estrogen levels were measured to assess the pharmacodynamic effect of aromatase inhibition.

Phase_II_Trial_Workflow PatientScreening Patient Screening (Postmenopausal, Advanced Breast Cancer) Randomization Randomization PatientScreening->Randomization Dose1 0.3 mg/day Randomization->Dose1 Dose2 1 mg/day Randomization->Dose2 Dose3 3 mg/day Randomization->Dose3 Dose4 10 mg/day Randomization->Dose4 Dose5 30 mg/day Randomization->Dose5 Treatment Oral Administration (Once Daily) Dose1->Treatment Dose2->Treatment Dose3->Treatment Dose4->Treatment Dose5->Treatment Assessments Assessments - Efficacy (Tumor Response) - Safety (Adverse Events) - Pharmacodynamics (Estrogen Levels) Treatment->Assessments

Figure 2: Simplified workflow of the Phase II clinical trial of this compound.

Discussion and Future Directions

The absence of publicly available, detailed pharmacokinetic data for this compound significantly limits a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. To fully characterize the pharmacokinetic profile of this compound, the following studies would be necessary:

  • Preclinical ADME Studies: In vivo studies in relevant animal models (e.g., rats, dogs) to determine oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion.

  • Phase I Clinical Trials: A dedicated Phase I study in healthy volunteers or cancer patients to evaluate the safety, tolerability, and single- and multiple-dose pharmacokinetics of this compound. This would involve intensive plasma sampling to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.

  • Analytical Method Development: The development and validation of a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its potential metabolites in biological matrices is a prerequisite for conducting pharmacokinetic studies.

Conclusion

This compound is a potent non-steroidal aromatase inhibitor that has shown promise in a phase II clinical trial for advanced breast cancer. However, a thorough understanding of its pharmacokinetics is hampered by the lack of publicly available quantitative data. The information presented in this guide, based on the limited available literature, provides a foundational understanding of this compound for researchers and drug development professionals. Further disclosure of preclinical and phase I clinical trial data by the developers is necessary to fully elucidate the pharmacokinetic properties of this compound and guide its future clinical development.

References

YM511: A Potent and Selective Tool for Investigating Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenesis, the intricate biochemical pathway responsible for the synthesis of steroid hormones, is a cornerstone of physiological regulation. Dysregulation of this pathway is implicated in a multitude of pathologies, including hormone-dependent cancers, endocrine disorders, and reproductive abnormalities. Consequently, the development of precise molecular tools to dissect and modulate steroidogenic processes is of paramount importance for both basic research and therapeutic innovation. YM511 has emerged as a highly potent and selective non-steroidal inhibitor of aromatase (CYP19A1), the terminal and rate-limiting enzyme in estrogen biosynthesis. Its high specificity makes it an invaluable instrument for elucidating the role of estrogen in various biological systems and for exploring the therapeutic potential of targeted aromatase inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and visualizations of its interaction with the steroidogenesis pathway.

Mechanism of Action

This compound exerts its biological effects through the potent and competitive inhibition of aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. By binding to the active site of the aromatase enzyme, this compound blocks this critical step in estrogen synthesis, thereby significantly reducing estrogen levels in both central and peripheral tissues.

Data Presentation: Quantitative Efficacy and Selectivity of this compound

The efficacy of this compound as an aromatase inhibitor has been extensively characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

Parameter Species/System Value Reference
IC50 (Aromatase)Rat Ovary Microsomes0.4 nM[1]
IC50 (Aromatase)Human Placenta Microsomes0.12 nM[1]
IC50 (Aromatase)MCF-7 Cells0.2 nM
ED50 (Estradiol Reduction)Rat Ovary0.002 mg/kg[1]

Table 1: Potency of this compound in In Vitro and In Vivo Systems. IC50 represents the half-maximal inhibitory concentration, and ED50 represents the half-maximal effective dose.

A crucial attribute of a pharmacological tool is its specificity. This compound demonstrates remarkable selectivity for aromatase over other key enzymes in the steroidogenesis pathway, minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to aromatase inhibition.

Enzyme System This compound IC50 Selectivity Ratio (vs. Rat Ovarian Aromatase) Reference
Aldosterone ProductionAdrenal Cells> 2.2 µM> 5500-fold[1]
Cortisol ProductionAdrenal Cells> 3.9 µM> 9800-fold[1]
Testosterone Production-> 52 µM> 130,000-fold[1]

Table 2: Selectivity Profile of this compound Against Other Steroidogenic Enzymes. The high IC50 values for other steroidogenic pathways underscore the high specificity of this compound for aromatase.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study steroidogenesis.

In Vitro Aromatase Activity Assay using Rat Ovarian Microsomes

This protocol details the measurement of aromatase activity and its inhibition by this compound in a cell-free system.

Materials:

  • Rat ovaries

  • Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose)

  • [1β-³H]-Androstenedione (substrate)

  • NADPH

  • This compound or other test compounds

  • Activated charcoal-dextran suspension

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation:

    • Homogenize fresh or frozen rat ovaries in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

  • Aromatase Assay:

    • In a reaction tube, combine the microsomal preparation, NADPH, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding [1β-³H]-androstenedione.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Quantification of Estrogen Production:

    • Separate the aqueous and organic phases by centrifugation.

    • Treat the aqueous phase with an activated charcoal-dextran suspension to remove unreacted substrate.

    • Measure the radioactivity in the aqueous phase, which corresponds to the amount of ³H₂O released during the aromatization reaction, using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Testosterone-Stimulated MCF-7 Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit estrogen-dependent cell growth by blocking the conversion of testosterone to estradiol in a cellular context.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Testosterone

  • This compound or other test compounds

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture MCF-7 cells in standard medium.

    • Prior to the experiment, switch the cells to a medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing charcoal-stripped FBS, a fixed concentration of testosterone (e.g., 10 nM), and varying concentrations of this compound (or vehicle control).

    • Incubate the cells for a period of 4-6 days, replacing the medium with fresh treatment medium every 2-3 days.

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each concentration of this compound.

    • Determine the IC50 value for the inhibition of cell growth.

In Vivo Assessment of Aromatase Inhibition in Rats (Uterine Weight Assay)

This in vivo assay evaluates the efficacy of this compound in reducing systemic estrogen levels by measuring its effect on a classic estrogen-responsive tissue, the uterus.

Materials:

  • Immature female rats (e.g., 21-25 days old)

  • Androstenedione (as an estrogen precursor)

  • This compound or other test compounds

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Analytical balance

Procedure:

  • Animal Dosing:

    • Administer this compound (or vehicle control) to the rats daily for a specified period (e.g., 7-14 days) via oral gavage or subcutaneous injection.

    • Concurrently, administer androstenedione to stimulate estrogen production.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the uteri, trim any adhering fat and connective tissue, and blot to remove excess fluid.

  • Measurement and Analysis:

    • Record the wet weight of each uterus.

    • Normalize the uterine weight to the body weight of the animal.

    • Compare the uterine weights of the this compound-treated groups to the control group to determine the extent of inhibition of estrogen-dependent uterine growth.

    • An ED50 value can be calculated by performing a dose-response study.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of steroidogenesis with this compound.

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Progesterone 17-OH Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD DHEA DHEA SeventeenOH_Pregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) This compound This compound Aromatase (CYP19A1) Aromatase (CYP19A1) This compound->Aromatase (CYP19A1) Inhibition

Caption: Simplified steroidogenesis pathway highlighting the central role of aromatase and its inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis microsomes Prepare Rat Ovarian Microsomes assay Perform Aromatase Activity Assay microsomes->assay ic50 Determine IC50 of this compound assay->ic50 culture Culture MCF-7 Cells in Steroid-Depleted Medium treat Treat with Testosterone and this compound culture->treat prolif Measure Cell Proliferation treat->prolif ic50_prolif Determine IC50 for Growth Inhibition prolif->ic50_prolif dose Dose Immature Rats with Androstenedione and this compound collect Collect and Weigh Uteri dose->collect analyze Analyze Uterine Weight Reduction collect->analyze ed50 Determine ED50 of this compound analyze->ed50

References

Methodological & Application

YM511: Application Notes and Protocols for In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of YM511, a potent and selective non-steroidal aromatase inhibitor, in in-vitro cell culture experiments. This document includes detailed protocols for key assays, recommended dosage ranges, and a summary of its mechanism of action.

Introduction to this compound

This compound is a third-generation non-steroidal aromatase inhibitor that potently and selectively blocks the activity of aromatase (cytochrome P450 19A1). Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (such as testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By inhibiting this enzyme, this compound effectively reduces the levels of circulating and locally produced estrogens. This makes it a valuable tool for studying the role of estrogen in various physiological and pathological processes, particularly in the context of estrogen-receptor-positive (ER+) cancers, such as breast and endometrial cancer.

Mechanism of Action: Aromatase Inhibition

This compound acts as a competitive inhibitor of the aromatase enzyme. It binds to the active site of the enzyme, preventing the binding of its natural androgen substrates. This blockade of the androgen-binding site inhibits the conversion of androgens to estrogens, leading to a significant reduction in estrogen levels. In ER+ cancer cells, this estrogen deprivation can lead to the inhibition of cell proliferation and the induction of apoptosis.

G Simplified Signaling Pathway of this compound Action cluster_0 Cellular Environment cluster_1 Aromatase Enzyme Complex cluster_2 Estrogen Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation ERE Estrogen Response Element (in DNA) ER->ERE Binds to Proliferation Cell Proliferation & Survival ERE->Proliferation Gene Transcription This compound This compound This compound->Aromatase Inhibition G General Experimental Workflow for In-Vitro Testing of this compound cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Cell Line Selection (e.g., MCF-7, T-47D) B Cell Culture & Maintenance (Steroid-free medium) A->B D Cell Seeding in Multi-well Plates B->D C This compound Stock Solution Preparation F Treatment with this compound (Dose-response) C->F E Treatment with Testosterone (to induce proliferation) D->E E->F G Incubation (e.g., 48-144 hours) F->G H Endpoint Assay (e.g., MTT, BrdU) G->H I Data Acquisition (Plate Reader) H->I J Data Analysis (IC50 Calculation) I->J

Preparing YM511 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of YM511, a potent and selective non-steroidal aromatase inhibitor. The information is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies, ensuring solution integrity and experimental reproducibility. Quantitative data on solubility and storage are presented in a clear, tabular format. Additionally, a diagram of the aromatase signaling pathway and a workflow for stock solution preparation are included to provide a comprehensive resource for laboratory personnel.

Introduction

This compound is a highly potent inhibitor of aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens. Its selectivity and potency make it a valuable tool in studying the role of estrogen in various physiological and pathological processes, particularly in cancer research. Proper preparation of this compound stock solutions is critical for obtaining reliable and consistent experimental results. This application note outlines the necessary procedures for dissolving, storing, and handling this compound in a laboratory setting.

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.

PropertyValue
Molecular Weight 354.2 g/mol
Formula C₁₆H₁₂BrN₅
Appearance Crystalline solid
Solubility (DMSO) Up to 100 mM
Solubility (Ethanol) Up to 25 mM

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol, absolute

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for laboratory research.

Procedure:

  • Safety First: Before handling this compound powder, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Weighing this compound: Accurately weigh 3.54 mg of this compound powder using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or paper.

  • Transfer: Carefully transfer the weighed this compound powder into a sterile, amber microcentrifuge tube or glass vial. Amber vials are recommended to protect the compound from light.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Visual inspection should confirm the absence of any particulate matter. If the compound does not readily dissolve, brief sonication (5-10 minutes) in a water bath may be used to facilitate dissolution.[1]

  • Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.

Storage and Stability of this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

Storage Recommendations:

  • Short-term Storage (up to 1 month): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2]

  • Long-term Storage (up to 6 months): For longer-term storage, aliquots should be stored at -80°C.[2]

Stability Considerations:

While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for compounds dissolved in DMSO suggest that storage at low temperatures in anhydrous conditions minimizes degradation.[3][4][5][6][7] It is best practice to prepare fresh stock solutions every 3-6 months to ensure optimal activity. Avoid storing DMSO stock solutions at room temperature for extended periods, as this can lead to degradation.[3][4]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium.

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This helps to ensure accurate and homogenous mixing and prevents precipitation of the compound.

  • Final Dilution: Directly add the appropriate volume of the diluted this compound solution to the pre-warmed cell culture medium. Mix gently by swirling or pipetting up and down.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Aromatase_Signaling_Pathway cluster_androgen Androgens cluster_estrogen Estrogens Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Androstenedione Androstenedione Androstenedione->Aromatase Estradiol Estradiol Aromatase->Estradiol Estrone Estrone Aromatase->Estrone ER Estrogen Receptor (ER) Estradiol->ER Estrone->ER Gene_Expression Gene Expression (Cell Proliferation, etc.) ER->Gene_Expression This compound This compound This compound->Aromatase Inhibition

Caption: Aromatase signaling pathway inhibited by this compound.

YM511_Stock_Preparation_Workflow Start Start: this compound Powder Weigh 1. Weigh 3.54 mg this compound Start->Weigh Transfer 2. Transfer to Amber Vial Weigh->Transfer Add_DMSO 3. Add 1 mL Anhydrous DMSO Transfer->Add_DMSO Dissolve 4. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot 5. Aliquot into Single-Use Vials Stock_Solution->Aliquot Store_Short Short-term Storage (-20°C for up to 1 month) Aliquot->Store_Short Store_Long Long-term Storage (-80°C for up to 6 months) Aliquot->Store_Long Dilute 6. Dilute in Culture Medium for Working Solution Store_Short->Dilute Store_Long->Dilute End End: Ready for Experiment Dilute->End

Caption: Workflow for preparing this compound stock solutions.

Conclusion

The protocols and information provided in this application note are designed to ensure the accurate and effective use of this compound in a laboratory setting. By following these guidelines for the preparation and storage of stock solutions, researchers can minimize variability and obtain more reliable and reproducible data in their studies of estrogen-dependent processes. Always adhere to standard laboratory safety practices when handling chemical compounds.

References

Application Notes and Protocols: YM511 Treatment of MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for utilizing YM511, a potent non-steroidal aromatase inhibitor, in studies involving the MCF-7 human breast cancer cell line. MCF-7 cells are an estrogen receptor (ER) positive cell line and serve as a crucial in vitro model for studying hormone-dependent breast cancer.[1] this compound inhibits the synthesis of estrogen, thereby suppressing the growth of estrogen-dependent cancer cells.[2] This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for cell culture and essential experimental assays to evaluate the efficacy of this compound.

Mechanism of Action

MCF-7 cells possess aromatase, an enzyme that catalyzes the conversion of testosterone into estradiol (an estrogen).[2] Estradiol then binds to estrogen receptors (ER) within the cell, leading to the transactivation of the Estrogen-Responsive Element (ERE) in the nucleus. This process stimulates gene transcription that promotes cell proliferation and DNA synthesis.[2]

This compound exerts its anti-cancer effect by potently and selectively inhibiting the aromatase enzyme. This blockade prevents the conversion of androgens (like testosterone) to estrogens, thereby reducing the levels of estrogen available to bind to the ER. Consequently, ERE-mediated gene transcription is suppressed, leading to an inhibition of testosterone-stimulated cell growth.[2] It is important to note that this compound does not inhibit cell proliferation that is directly stimulated by estradiol, confirming its mechanism is based on blocking estrogen production rather than ER antagonism.[2]

YM511_Mechanism cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone_ext Testosterone Testosterone_int Testosterone Testosterone_ext->Testosterone_int Enters Cell Aromatase Aromatase Enzyme Testosterone_int->Aromatase Estradiol Estradiol (Estrogen) Aromatase->Estradiol Catalyzes Conversion ER Estrogen Receptor (ER) Estradiol->ER Binds to ER_Estradiol Estradiol-ER Complex ER->ER_Estradiol ERE Estrogen Response Element (ERE) ER_Estradiol->ERE Translocates to Nucleus & Binds ERE Proliferation Cell Proliferation & DNA Synthesis ERE->Proliferation Activates Transcription This compound This compound This compound->Aromatase Inhibits

Caption: Mechanism of this compound in MCF-7 cells.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in MCF-7 cells, demonstrating its high potency.

Parameter MeasuredIC50 Value (nM)Reference
Aromatase Activity Inhibition0.2[2]
Cell Growth Inhibition0.13[2]
DNA Synthesis Inhibition0.18[2]
ERE Transactivation Inhibition0.36[2]

Experimental Protocols

Materials and Reagents
  • MCF-7 Human Breast Cancer Cell Line (e.g., ATCC® HTB-22™)

  • This compound (non-steroidal aromatase inhibitor)

  • Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-stripped for hormone-deprivation studies

  • L-Glutamine

  • Insulin (e.g., 6 ng/mL)

  • Trypsin-EDTA solution

  • Testosterone

  • 17β-Estradiol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and T75 tissue culture flasks

  • Humidified incubator (37°C, 5% CO2)

MCF-7 Cell Culture Protocol
  • Thawing Cells: Rapidly thaw a frozen vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F12 + 10% FBS + L-Glutamine + Insulin). Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of fresh medium.[3]

  • Cell Maintenance: Culture cells in a T75 flask in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 3-5 mL of Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate cells at the desired density.[3]

Protocol: Cell Proliferation (MTT) Assay

This protocol determines the effect of this compound on MCF-7 cell viability and proliferation in the presence of testosterone.

  • Hormone Deprivation: Culture MCF-7 cells for 3-4 days in a medium containing charcoal-stripped FBS to deplete endogenous steroids.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of hormone-deprived medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Also, prepare a solution of testosterone (e.g., 10 nM).

  • Application: Remove the overnight medium from the wells. Add 200 µL of fresh medium containing:

    • Vehicle control (DMSO)

    • Testosterone only

    • Testosterone + varying concentrations of this compound (e.g., 0.01 nM to 100 nM)

    • (Optional) Estradiol only, to confirm this compound does not inhibit estradiol-stimulated growth.

  • Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the "Testosterone only" control and determine the IC50 value for this compound.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout HormoneDeprive 1. Culture MCF-7 in Charcoal-Stripped Medium SeedCells 2. Seed Cells into 96-Well Plate HormoneDeprive->SeedCells TreatCells 3. Add Testosterone +/- this compound Dilutions SeedCells->TreatCells Incubate 4. Incubate for 3-5 Days TreatCells->Incubate AddMTT 5. Add MTT Reagent (Incubate 4h) Incubate->AddMTT Solubilize 6. Dissolve Formazan with DMSO AddMTT->Solubilize ReadAbsorbance 7. Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze 8. Calculate % Inhibition and IC50 Value ReadAbsorbance->Analyze

Caption: Experimental workflow for the MTT proliferation assay.

Protocol: ERE-Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity induced by estrogen.

  • Transfection: Seed MCF-7 cells in a 24-well plate.[1] When they reach 70-80% confluency, transfect them with a plasmid containing an Estrogen-Responsive Element (ERE) linked to a luciferase reporter gene using a suitable transfection reagent.

  • Hormone Deprivation & Treatment: After 24 hours, change the medium to one containing charcoal-stripped FBS. Add testosterone with or without varying concentrations of this compound, similar to the proliferation assay.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay lysis buffer.

  • Luciferase Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and measure the light emission using a luminometer.

  • Analysis: Normalize luciferase activity to total protein concentration for each sample. Calculate the inhibition of testosterone-stimulated ERE activation by this compound.

Expected Results

  • This compound should significantly inhibit the proliferation of MCF-7 cells when stimulated with testosterone, with an expected IC50 value in the low nanomolar range (around 0.13 nM).[2]

  • This compound should show little to no inhibitory effect on MCF-7 cell proliferation when stimulated directly with estradiol.[2]

  • A corresponding dose-dependent decrease in aromatase activity and ERE-luciferase reporter activity should be observed in the presence of this compound.[2]

  • The results will demonstrate that this compound's anti-proliferative effect on MCF-7 cells is due to the inhibition of estrogen synthesis.[2]

References

Application of YM511 in Endometriosis Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Aromatase, a key enzyme in estrogen biosynthesis, is aberrantly expressed in endometriotic lesions, contributing to local estrogen production and the proliferation of ectopic tissue.[1] YM511 is a potent and selective non-steroidal aromatase inhibitor that has shown promise in preclinical studies for the treatment of endometriosis by suppressing estrogen production.[1] These application notes provide detailed protocols for the use of this compound in a rat model of surgically induced endometriosis, along with data on its efficacy and insights into its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reducing the size of endometriotic lesions.

Table 1: Effect of this compound on Endometrial Explant Volume in a Rat Model of Endometriosis

Treatment GroupDosageDurationChange in Explant VolumeReference
ControlVehicle4 daysGrowth of explants[2]
This compound0.04 mg/kg/day4 daysDose-dependent reduction[2]
This compound0.1 mg/kg/day4 daysComplete prevention of growth[2]
Leuprolide1 mg/rat (single dose)15 daysNo initial inhibitory effect, reduction by day 15[2]
OvariectomyN/A21 daysGradual reduction[2]

Table 2: Effect of this compound on Insulin-Like Growth Factor-I (IGF-I) mRNA Expression in Endometrial Explants and Uterus (Day 4)

Treatment GroupDosage% Decrease in IGF-I mRNA (Explant)% Decrease in IGF-I mRNA (Uterus)Reference
This compound0.1 mg/kg/day58%48%[2]
OvariectomyN/AComparable to this compoundComparable to this compound[2]

Experimental Protocols

This section provides a detailed methodology for establishing a rat model of endometriosis and for the subsequent administration and evaluation of this compound.

Protocol 1: Surgical Induction of Endometriosis in Rats

This protocol is adapted from established methods of creating a homologous rat model of endometriosis through autologous uterine tissue transplantation.

Materials:

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 or 5-0 absorbable and non-absorbable sutures)

  • Sterile saline solution

  • Antibiotics (for post-operative care)

  • Analgesics (for post-operative care)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before surgery. Monitor their estrous cycle by vaginal smear and perform the surgery during the estrus phase, when the endometrium is most developed.

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic solution.

  • Laparotomy: Make a midline incision of approximately 2-3 cm through the skin and abdominal wall to expose the peritoneal cavity.

  • Uterine Horn Excision: Gently locate the uterine horns. Ligate the blood vessels of the left uterine horn and resect a segment of approximately 2 cm. Place the excised uterine segment in a sterile petri dish containing sterile saline.

  • Endometrial Tissue Preparation: Open the uterine segment longitudinally and cut it into smaller pieces of approximately 2x2 mm.

  • Autotransplantation: Suture four to six of these endometrial tissue fragments to the peritoneal wall or the surface of the intestines using a fine, non-absorbable suture. Ensure the endometrial layer faces the peritoneal cavity.

  • Closure: Close the abdominal wall and skin in separate layers using absorbable and non-absorbable sutures, respectively.

  • Post-operative Care: Administer analgesics and antibiotics as per your institution's animal care guidelines. Monitor the animals for signs of infection or distress. Allow a recovery period of 7-14 days for the endometriotic lesions to establish and grow before initiating treatment.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle for dissolution (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the rats. For example, for a 0.1 mg/kg dose in a 250g rat, you would need 0.025 mg of this compound per administration.

  • Dosage and Administration: Based on preclinical data, an effective dose of this compound is in the range of 0.04 mg/kg to 0.1 mg/kg.[2] Administer the prepared this compound solution or vehicle (for the control group) orally once daily using a gavage needle.

  • Treatment Duration: The duration of treatment can vary depending on the study's objectives. A period of 2 to 4 weeks is often sufficient to observe significant effects on lesion size.

Protocol 3: Assessment of Endometriotic Lesion Size

Methods:

  • Caliper Measurement (Terminal): At the end of the treatment period, euthanize the animals and perform a final laparotomy. Expose the abdominal cavity and locate the endometriotic lesions. Use a digital caliper to measure the length (L) and width (W) of each lesion. The volume (V) can be estimated using the formula: V = (L x W²) / 2.

  • High-Resolution Ultrasound Imaging (Non-invasive, Longitudinal): This technique allows for the monitoring of lesion growth over time in the same animal.

    • Anesthetize the rat and place it on a heated stage.

    • Use a high-frequency ultrasound probe (e.g., >30 MHz) to visualize the abdominal cavity.

    • Identify the endometriotic lesions and capture images in both sagittal and transverse planes.

    • Use the ultrasound software to measure the dimensions of the lesions and calculate their volume. This can be repeated at different time points throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the proposed signaling pathway of this compound in endometriosis and a typical experimental workflow.

YM511_Signaling_Pathway cluster_0 This compound Action cluster_1 Estrogen Synthesis cluster_2 Downstream Effects in Endometrial Cells This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits Androgens Androgens Estrogen Estrogen Androgens->Estrogen Conversion EstrogenReceptor Estrogen Receptor Estrogen->EstrogenReceptor Activates PI3K_Akt PI3K/Akt Pathway EstrogenReceptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EstrogenReceptor->MAPK_ERK CellProliferation Cell Proliferation, Survival, Inflammation PI3K_Akt->CellProliferation MAPK_ERK->CellProliferation Experimental_Workflow animal_prep Animal Acclimatization (Sprague-Dawley Rats) endo_induction Surgical Induction of Endometriosis (Autologous Uterine Tissue Transplantation) animal_prep->endo_induction recovery Post-operative Recovery (7-14 days) endo_induction->recovery grouping Randomization into Treatment Groups (Control vs. This compound) recovery->grouping treatment Daily Oral Administration (Vehicle or this compound, 0.04-0.1 mg/kg) grouping->treatment monitoring Longitudinal Monitoring of Lesion Size (Optional: High-Resolution Ultrasound) treatment->monitoring endpoint Endpoint Analysis (e.g., Day 28) treatment->endpoint monitoring->endpoint lesion_measurement Lesion Size Measurement (Caliper or Imaging) endpoint->lesion_measurement tissue_collection Tissue Collection (Lesions, Uterus) endpoint->tissue_collection analysis Histological and Molecular Analysis (e.g., IHC, qPCR for IGF-I) tissue_collection->analysis

References

Application Notes and Protocols for Studying Hormone-Receptor Interactions Using YM511

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM511 is a potent and highly selective non-steroidal aromatase inhibitor. Aromatase is a critical enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens, making it a valuable tool for studying the interactions between estrogens and their corresponding estrogen receptors (ERs). These application notes provide detailed protocols for utilizing this compound in vitro to investigate hormone-receptor interactions, particularly in the context of estrogen-dependent cellular processes.

Mechanism of Action

This compound competitively inhibits the aromatase enzyme, thereby blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This reduction in endogenous estrogen synthesis allows researchers to control the concentration of the natural ligand for the estrogen receptor. This controlled environment is essential for accurately studying the dynamics of estrogen receptor binding, activation, and downstream signaling pathways.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a reference for determining appropriate experimental concentrations.

ParameterValueCell/SystemReference
IC50 (Aromatase Inhibition) 0.12 nMHuman Placental Microsomes[1]
0.4 nMRat Ovarian Microsomes[1]
0.2 nMMCF-7 Human Breast Cancer Cells
ED50 (Estradiol Reduction) 0.002 mg/kgRat Ovary[1]
IC50 (Cell Growth Inhibition) 0.13 nMMCF-7 Cells (Testosterone-stimulated)
IC50 (DNA Synthesis Inhibition) 0.18 nMMCF-7 Cells (Testosterone-stimulated)
IC50 (ERE Transactivation) 0.36 nMMCF-7 Cells (Testosterone-stimulated)

Experimental Protocols

Protocol 1: In Vitro Aromatase Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on aromatase activity in a cell-free system.

Materials:

  • Human recombinant aromatase (or placental microsomes)

  • Testosterone (substrate)

  • NADPH regenerating system

  • This compound

  • Assay buffer

  • Anti-estradiol antibody

  • HRP-conjugated estradiol

  • TMB substrate

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing human recombinant aromatase and an NADPH regenerating system in assay buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate. A concentration range spanning the expected IC50 (e.g., 0.01 nM to 100 nM) is recommended.

  • Initiate the enzymatic reaction by adding testosterone to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of estradiol produced using a competitive ELISA. Add an anti-estradiol antibody and HRP-conjugated estradiol to the wells.

  • After incubation, add TMB substrate and measure the absorbance at 450 nm.

  • Calculate the percentage of aromatase inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Estrogen Receptor Activity Assay Using MCF-7 Cells

This protocol utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7, which also expresses aromatase, to study the effect of this compound on endogenous estrogen-driven ER activation.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove exogenous steroids.

  • Testosterone

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.

  • Replace the medium with DMEM supplemented with CS-FBS and incubate for 24-48 hours to deplete endogenous hormones.

  • Treat the cells with a fixed concentration of testosterone (e.g., 10 nM) to provide the substrate for aromatase.

  • Concurrently, treat the cells with a dose range of this compound (e.g., 0.01 nM to 100 nM). Include a control group with testosterone only and a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Assess cell proliferation using a suitable reagent (e.g., MTT assay).

  • Measure the absorbance according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each this compound concentration and determine the IC50 value.

Protocol 3: Estrogen-Responsive Element (ERE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the estrogen receptor in response to endogenous estrogen production and its inhibition by this compound.

Materials:

  • MCF-7 cells (or other ER-positive cell line)

  • ERE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium with CS-FBS

  • Testosterone

  • This compound

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Co-transfect MCF-7 cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Plate the transfected cells in 96-well plates and allow them to recover.

  • Replace the medium with DMEM supplemented with CS-FBS and incubate for 24 hours.

  • Treat the cells with a fixed concentration of testosterone (e.g., 10 nM).

  • Concurrently, treat the cells with a dose range of this compound (e.g., 0.01 nM to 100 nM).

  • Incubate for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the ERE-luciferase activity to the control luciferase activity.

  • Calculate the percentage of inhibition of testosterone-induced ERE activity for each this compound concentration and determine the IC50 value.

Visualizations

YM511_Mechanism_of_Action cluster_Cell Cell cluster_Nucleus Nucleus Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Aromatase->Estrogens Conversion This compound This compound This compound->Aromatase Inhibition ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Culture ER-positive cells (e.g., MCF-7) Hormone_Depletion 2. Hormone deplete cells with charcoal-stripped serum Cell_Culture->Hormone_Depletion Add_Substrate 3. Add Androgen Substrate (e.g., Testosterone) Hormone_Depletion->Add_Substrate Add_this compound 4. Add varying concentrations of this compound Add_Substrate->Add_this compound Incubation 5. Incubate for 24-72 hours Add_this compound->Incubation Assay 6. Perform Assay (e.g., Proliferation, ERE-Luciferase) Incubation->Assay Data_Analysis 7. Measure signal and analyze data Assay->Data_Analysis IC50 8. Determine IC50 value Data_Analysis->IC50

Caption: Experimental workflow using this compound.

References

Application Notes and Protocols for Measuring Aromatase Inhibition with the YM511 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] Its inhibition is a key therapeutic strategy for estrogen-receptor-positive breast cancer in postmenopausal women.[3] YM511 is a potent and highly selective non-steroidal aromatase inhibitor.[1][4] These application notes provide detailed protocols for measuring the inhibitory activity of this compound and other compounds on aromatase using established in vitro methods.

Principle of the Assay

The inhibitory effect of compounds on aromatase activity can be assessed using various methods. The two most common in vitro approaches are the tritiated water release assay and the fluorometric assay.

  • Tritiated Water Release Assay: This radiometric assay measures the release of tritiated water (³H₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to estrone.[5][6] The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

  • Fluorometric Assay: This method utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[7][8] The increase in fluorescence intensity is proportional to the enzyme's activity. This method is generally considered safer and more adaptable to high-throughput screening.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on Aromatase
Biological SystemAssay MethodIC50 (nM)Reference
Human Placental MicrosomesCompetitive Inhibition0.12[1][4]
Rat Ovarian MicrosomesCompetitive Inhibition0.4[1][4]
MCF-7 Human Breast Cancer CellsAromatase Activity0.2[9]
MCF-7 Human Breast Cancer CellsCell Growth Inhibition (Testosterone-stimulated)0.13[9]
MCF-7 Human Breast Cancer CellsDNA Synthesis Inhibition (Testosterone-stimulated)0.18[9]
MCF-7 Human Breast Cancer CellsEstrogen-Responsive Element (ERE) Transactivation0.36[9]
Table 2: Selectivity of this compound for Aromatase Inhibition
Enzyme/Hormone ProductionBiological SystemIC50 Ratio (Test Enzyme/Rat Ovarian Aromatase)Reference
Aldosterone ProductionAdrenal Cells5,500 - 9,800[4]
Cortisol ProductionAdrenal Cells5,500 - 9,800[4]
Testosterone ProductionNot specified130,000[4]

Experimental Protocols

Protocol 1: Aromatase Inhibition Assay using Human Placental Microsomes (Tritiated Water Release Method)

This protocol is adapted from established methods for measuring aromatase activity in subcellular fractions.[6][10]

1. Materials and Reagents:

  • Human placental microsomes (commercially available or prepared by differential centrifugation)

  • This compound or other test compounds

  • [1β-³H]-Androst-4-ene-3,17-dione (tritiated substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human placental microsomes (protein concentration to be optimized), and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control (a known aromatase inhibitor like letrozole).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding an ice-cold solvent like chloroform to extract the unreacted substrate and steroid products.

  • Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb the remaining steroids. Centrifuge to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant containing the tritiated water to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[11]

Protocol 2: Aromatase Inhibition Assay in MCF-7 Cells (Fluorometric Method)

This protocol describes a cell-based assay to measure the effect of this compound on aromatase activity in a relevant cancer cell line.

1. Materials and Reagents:

  • MCF-7 human breast cancer cells (aromatase-expressing)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound or other test compounds

  • Fluorogenic aromatase substrate (e.g., a substrate from a commercial kit)[7]

  • Testosterone (to stimulate proliferation, if assessing cell growth)

  • Cell lysis buffer

  • Fluorometer

2. Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the cells with the compounds for a suitable duration (e.g., 24 hours).

  • Aromatase Activity Measurement:

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the fluorogenic aromatase substrate to each well.

    • Incubate for a period recommended by the substrate manufacturer to allow for the conversion to the fluorescent product.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (from wells with no cells or no substrate).

  • Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

G Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Estradiol Estradiol (E2) Aromatase->Estradiol This compound This compound This compound->Aromatase Inhibition

Caption: Aromatase signaling pathway.

G start Start prepare_reagents Prepare Reagents (Microsomes, this compound, Substrate, Cofactors) start->prepare_reagents prepare_reactions Prepare Reaction Mixtures (Buffer, Microsomes, NADPH) prepare_reagents->prepare_reactions add_inhibitor Add this compound/Test Compound (Varying Concentrations) prepare_reactions->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate Reaction with Tritiated Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (e.g., with Chloroform) incubate->stop_reaction separate_h2o Separate Tritiated Water stop_reaction->separate_h2o quantify Quantify Radioactivity (Scintillation Counting) separate_h2o->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for this compound assay.

G aromatase_activity High Aromatase Activity high_estrogen Increased Estrogen Production aromatase_activity->high_estrogen inhibit_aromatase Inhibition of Aromatase er_positive_cancer Promotes ER+ Cancer Growth high_estrogen->er_positive_cancer This compound This compound Treatment This compound->inhibit_aromatase low_estrogen Decreased Estrogen Production inhibit_aromatase->low_estrogen inhibit_cancer Inhibition of ER+ Cancer Growth low_estrogen->inhibit_cancer

Caption: Logical relationship of this compound action.

References

Application Notes and Protocols for Long-Term YM511 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

YM511 is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens. In estrogen receptor-positive (ER+) breast cancer, the growth of cancer cells is dependent on estrogen. By inhibiting aromatase, this compound effectively reduces estrogen levels, leading to the suppression of cancer cell proliferation. These application notes provide an overview of the long-term effects of this compound treatment in cancer cell lines, with a focus on the development of resistance and the underlying molecular mechanisms.

Mechanism of Action

This compound competitively inhibits the aromatase enzyme, thereby blocking the synthesis of estrogen. This leads to a reduction in circulating and local estrogen levels, which in turn inhibits the growth of ER+ breast cancer cells. In cell lines such as MCF-7, which are ER+, this compound has been shown to inhibit testosterone-stimulated cell proliferation.

Long-Term Treatment and Acquired Resistance

Prolonged exposure of ER+ breast cancer cell lines to aromatase inhibitors, including this compound, can lead to the development of acquired resistance. This is a significant challenge in the clinical setting. Studies on long-term culture of breast cancer cells with aromatase inhibitors have revealed several mechanisms of resistance:

  • Upregulation of Alternative Signaling Pathways: A common mechanism of resistance involves the activation of alternative growth factor receptor signaling pathways that can drive cell proliferation independently of the estrogen receptor. The PI3K/Akt/mTOR pathway is frequently implicated in acquired resistance to aromatase inhibitors.[1][2][3][4][5][6][7][8] Constitutive activation of this pathway can promote cell survival and proliferation even in the absence of estrogenic signaling.

  • Estrogen Receptor Hypersensitivity: In some cases, cancer cells can adapt to low estrogen levels by becoming hypersensitive to residual amounts of estrogen.[1]

  • Estrogen Receptor Independence: Resistant cells may evolve to become completely independent of the estrogen receptor for their growth.[2][9]

  • Changes in Androgen Receptor Signaling: Alterations in androgen receptor signaling have also been implicated in aromatase inhibitor resistance.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and other aromatase inhibitors.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemIC50 Value
Aromatase InhibitionMCF-7 cells0.2 nM
Cell Growth Inhibition (Testosterone-stimulated)MCF-7 cells0.13 nM
DNA Synthesis Inhibition (Testosterone-stimulated)MCF-7 cells0.18 nM

Data compiled from studies on the in vitro effects of this compound.

Table 2: Key Molecular Changes in Aromatase Inhibitor-Resistant Cell Lines

Molecular AlterationCell Line ModelFold Change (Resistant vs. Sensitive)Implication
Phospho-Akt/Akt ratioAnastrozole-resistant MCF-7IncreasedActivation of PI3K/Akt pathway[2]
ErbB Receptor ExpressionAnastrozole-resistant MCF-7DeregulatedActivation of alternative growth factor signaling[2]
Estrogen Receptor α (ERα) ExpressionAI-resistant tumorsDecreasedShift towards ER-independent growth[10]
HER-2 ExpressionAI-resistant tumorsIncreasedActivation of MAPK pathway[10]
MAPK ActivationAI-resistant cellsIncreasedPromotion of cell proliferation[10]

This table summarizes general findings from studies on acquired resistance to aromatase inhibitors.

Experimental Protocols

1. Protocol for Long-Term Culture and Development of this compound-Resistant Cell Lines

This protocol describes the methodology for generating aromatase inhibitor-resistant cell lines through continuous long-term exposure.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7)

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • Hormone-depleted medium (phenol red-free DMEM with 10% charcoal-stripped FBS)

  • This compound

  • Androgen source (e.g., testosterone)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 cells in standard medium until they reach 70-80% confluency.

  • Switch the cells to a hormone-depleted medium for 3-4 days to mimic the postmenopausal hormonal environment.

  • Supplement the hormone-depleted medium with an androgen substrate, such as 10 nM testosterone, to serve as a precursor for estrogen synthesis by the endogenous aromatase in the cells.

  • Initiate treatment with a low concentration of this compound (e.g., starting at the IC50 for cell growth inhibition).

  • Maintain the cells in continuous culture with this compound and testosterone. Initially, a significant reduction in cell growth and an increase in cell death are expected.

  • Change the medium every 3-4 days, replenishing with fresh medium containing testosterone and this compound.

  • Over a period of several months, surviving cells will begin to proliferate. These surviving colonies are putative resistant cells.

  • Gradually increase the concentration of this compound in a stepwise manner to select for highly resistant populations.

  • Once a stable, proliferating cell line is established in the presence of a high concentration of this compound, this line can be considered resistant.

  • Characterize the resistant cell line by comparing its growth rate, dependence on estrogen, and molecular signaling pathways to the parental, sensitive cell line.

2. Protocol for Cell Viability Assays (MTT and XTT)

These colorimetric assays are used to assess cell viability and proliferation in response to long-term this compound treatment.

2.1. MTT Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12]

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours, or longer for chronic studies).

  • After the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Carefully remove the medium from the wells.

  • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2.2. XTT Assay

Principle: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The formazan product in the XTT assay is water-soluble, eliminating the need for a solubilization step.[13]

Materials:

  • Cells cultured in a 96-well plate

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • After the drug treatment period, add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.

3. Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line by treating with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (less common)

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed ER+ Breast Cancer Cells (e.g., MCF-7) culture Long-Term Culture with this compound and Testosterone start->culture sensitive Parental (Sensitive) Cell Line culture->sensitive resistant This compound-Resistant Cell Line culture->resistant viability Cell Viability Assays (MTT, XTT) sensitive->viability apoptosis Apoptosis Assay (Annexin V/PI) sensitive->apoptosis western Western Blot Analysis (PI3K/Akt/mTOR pathway) sensitive->western resistant->viability resistant->apoptosis resistant->western data Quantitative Data Analysis (IC50, Protein Levels) viability->data apoptosis->data pathway Signaling Pathway Analysis western->pathway data->pathway conclusion Conclusion on Resistance Mechanisms pathway->conclusion

Caption: Experimental workflow for studying long-term this compound treatment.

signaling_pathway Androgens Androgens Aromatase Aromatase Androgens->Aromatase GrowthFactors Growth Factors (e.g., IGF-1) GrowthFactorReceptor Growth Factor Receptor (GFR) GrowthFactors->GrowthFactorReceptor Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Proliferation Cell Proliferation & Survival ER->Proliferation Estrogen-Dependent Growth PI3K PI3K GrowthFactorReceptor->PI3K Upregulated in Resistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Estrogen-Independent Growth This compound This compound This compound->Aromatase

Caption: this compound mechanism and resistance pathways.

References

Troubleshooting & Optimization

YM511 Technical Support Center: Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM511, a potent and selective non-steroidal aromatase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental use, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly specific non-steroidal aromatase inhibitor.[1] Its primary mechanism of action is the competitive inhibition of the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1][2] By blocking estrogen production, this compound is a valuable tool for studying estrogen-dependent processes and as a potential therapeutic agent in estrogen-receptor-positive cancers.[1]

Q2: What are the main challenges when working with this compound?

The primary challenge researchers face with this compound is its low aqueous solubility. While readily soluble in organic solvents like DMSO and ethanol, it can precipitate when diluted into aqueous buffers or cell culture media. This can lead to inaccurate dosing and variability in experimental results. This guide provides detailed protocols and troubleshooting steps to mitigate these issues.

This compound Solubility Profile

Properly dissolving this compound is critical for successful experiments. The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (mM)Notes
DMSO 45 mg/mL127.05 mMSonication is recommended to aid dissolution.[3]
Ethanol < 8.86 mg/mL< 25 mMSonication is recommended.[3]
Aqueous Buffers (e.g., PBS, Water) Sparingly soluble-Direct dissolution is not recommended. Prepare a concentrated stock in an organic solvent first.

Experimental Protocols

To ensure consistent and reliable results, please follow these detailed protocols for preparing this compound solutions.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the recommended solvent for initial dissolution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to your weighed this compound). A common stock concentration is 10 mM.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.[3] Gentle warming to 37°C may also aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific cell culture application, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final working concentration. The key is to perform a serial dilution to prevent precipitation.

Materials:

  • Prepared this compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, dilute your 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plate or flask containing pre-warmed medium to reach the final desired concentration. Gently mix by swirling the plate or flask.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. The final DMSO concentration should ideally be below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity.[4]

Protocol 3: Formulation of this compound for In Vivo Oral Administration (Rodent Gavage)

This protocol provides a general guideline for preparing a this compound suspension for oral gavage in rodents. The choice of vehicle is critical for achieving a stable and homogenous suspension.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of water while stirring vigorously to prevent clumping.

  • This compound Suspension:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while triturating to form a uniform suspension.

    • Alternatively, use a homogenizer to suspend the this compound powder directly in the vehicle.

  • Homogenization: Stir the suspension continuously on a stir plate to maintain uniformity during dosing.

  • Administration: Administer the suspension to the animals using an appropriately sized gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose.

Troubleshooting Guide

Encountering issues with this compound solubility can be frustrating. This guide provides solutions to common problems.

Issue 1: this compound powder does not dissolve completely in DMSO.

  • Solution:

    • Increase Sonication Time: Sonicate for longer intervals (e.g., 15-20 minutes).[3]

    • Gentle Warming: Warm the solution to 37°C in a water bath while vortexing or sonicating. Avoid overheating, as it may degrade the compound.

    • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce the solubility of hydrophobic compounds.

Issue 2: A precipitate forms when diluting the this compound DMSO stock into aqueous media.

  • Solution:

    • Serial Dilution: Perform a multi-step serial dilution instead of a single large dilution. This gradual change in solvent polarity can prevent the compound from crashing out of solution.

    • Pre-warm Media: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound solution.

    • Increase Final Volume: Diluting into a larger volume of aqueous media can help keep the compound in solution.

    • Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

Issue 3: Inconsistent results in cell-based assays.

  • Solution:

    • Visual Inspection: Before treating cells, visually inspect your final working solution for any signs of precipitation. If a precipitate is visible, do not use the solution.

    • Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions that have been stored.

    • Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all experimental and control groups.

Signaling Pathways

This compound's primary effect is the inhibition of aromatase, leading to a reduction in estrogen levels. This has significant downstream effects on various signaling pathways, notably the RANKL/RANK/OPG pathway, which is a key regulator of bone metabolism.

Aromatase Inhibition and Estrogen Receptor Signaling

The diagram below illustrates the mechanism of action of this compound in blocking estrogen production and the subsequent impact on estrogen receptor signaling.

G cluster_0 Androgen to Estrogen Conversion cluster_1 Estrogen Receptor Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds and Activates This compound This compound This compound->Aromatase Inhibits ERE Estrogen Response Elements (in DNA) ER->ERE Binds GeneTranscription Target Gene Transcription ERE->GeneTranscription Regulates

Diagram 1: this compound inhibits aromatase, blocking estrogen production and subsequent estrogen receptor signaling.
Impact of Aromatase Inhibition on the RANKL/RANK/OPG Pathway

Reduced estrogen levels due to aromatase inhibition disrupt the balance of the RANKL/RANK/OPG signaling pathway, leading to increased osteoclast activity and bone resorption.

G cluster_0 Upstream Regulation cluster_1 RANKL/OPG Regulation in Osteoblasts cluster_2 Osteoclast Differentiation and Activity This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen Osteoblast Osteoblast Estrogen->Osteoblast Regulates RANKL RANKL (Receptor Activator of NF-κB Ligand) Estrogen->RANKL Inhibits Expression OPG OPG (Osteoprotegerin) Estrogen->OPG Stimulates Expression Osteoblast->RANKL Produces Osteoblast->OPG Produces RANK RANK (on Osteoclast Precursor) RANKL->RANK Binds OPG->RANKL Binds and Inhibits Osteoclast Osteoclast Differentiation & Activation RANK->Osteoclast BoneResorption Increased Bone Resorption Osteoclast->BoneResorption

Diagram 2: Effect of this compound-mediated estrogen depletion on the RANKL/OPG signaling axis and bone resorption.
Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address solubility problems with this compound.

G Start Start: this compound Solubility Issue CheckStock Is the stock solution clear? Start->CheckStock TroubleshootStock Troubleshoot Stock Preparation: - Sonicate longer - Gently warm to 37°C - Use fresh, anhydrous DMSO CheckStock->TroubleshootStock No CheckWorking Is precipitation occurring during dilution into aqueous media? CheckStock->CheckWorking Yes TroubleshootStock->CheckStock TroubleshootDilution Troubleshoot Dilution: - Use serial dilutions - Pre-warm aqueous media to 37°C - Increase final volume - Mix vigorously during addition CheckWorking->TroubleshootDilution Yes Success Solution is clear. Proceed with experiment. CheckWorking->Success No TroubleshootDilution->CheckWorking Reassess If issues persist, consider alternative formulation (e.g., with co-solvents like PEG400/Tween 80 for in vivo studies). TroubleshootDilution->Reassess

References

Technical Support Center: YM511 Experimental Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM511, a potent non-steroidal aromatase inhibitor.

Important Note on Compound Identification: Please ensure you are working with this compound, the aromatase inhibitor. There is another product named iMatrix-511, which is a recombinant laminin fragment used as a cell culture substrate. These are distinct compounds with different applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

Recommended Procedure for Preparing a Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate at room temperature until the powder is completely dissolved.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q2: What is the recommended storage condition for this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability, as is common for many bioactive small molecules.[1][5] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[4][6] For solutions stored at -20°C, it is advisable to use them within one month, while storage at -80°C can extend the stability to six months.[6] Aqueous dilutions should be prepared fresh for each experiment and not stored for more than a day.[1][2][5]

Q3: What is the final concentration of DMSO that is safe for my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.1% to 0.5% is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Common Experimental Pitfalls

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect of this compound in in vitro assays. 1. Degraded this compound: Improper storage of the powder or stock solution. 2. Precipitation of this compound: Low solubility in the final culture medium. 3. Incorrect concentration: Calculation error during dilution.1. Prepare a fresh stock solution from a new vial of this compound powder. Ensure proper storage conditions are maintained. 2. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider preparing a fresh dilution series and ensure thorough mixing. 3. Double-check all calculations for the preparation of stock and working solutions.
High background or off-target effects observed. 1. High concentration of this compound: Using a concentration that is not within the optimal inhibitory range. 2. Solvent toxicity: High final concentration of DMSO in the culture medium.1. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control in your experimental setup.
Variability in results between experiments. 1. Inconsistent cell seeding density: Variations in the number of cells plated. 2. Differences in incubation time: Inconsistent exposure time to this compound. 3. Repeated freeze-thaw cycles of stock solution: Degradation of the compound.1. Use a consistent cell seeding density for all experiments. 2. Standardize the incubation time with this compound across all experiments. 3. Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
Unexpected cell death or cytotoxicity. 1. This compound concentration is too high. 2. Contamination of cell culture or reagents. 1. Lower the concentration of this compound and perform a cytotoxicity assay (e.g., LDH assay) to determine the non-toxic concentration range. 2. Check for microbial contamination in your cell cultures and reagents.

Data Presentation: Solubility of Non-Steroidal Aromatase Inhibitors

Data for this compound is not available. The following table provides solubility information for other non-steroidal aromatase inhibitors and can be used as a reference.

Compound Solvent Solubility
LetrozoleDMSO~16 mg/mL[1]
DMF~16 mg/mL[1]
AnastrozoleEthanol~20 mg/mL[2]
DMSO~13 mg/mL[2]
DMF~14 mg/mL[2]
ExemestaneEthanol~20 mg/mL[5]
DMSO~30 mg/mL[5]
DMF~30 mg/mL[5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay Using MCF-7 Cells

This protocol describes a general method for assessing the effect of this compound on the proliferation of estrogen-receptor-positive MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped FBS (for estrogen-deprived conditions)

  • This compound stock solution (in DMSO)

  • Androstenedione (aromatase substrate)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Estrogen Deprivation: Replace the complete growth medium with phenol red-free medium containing charcoal-stripped FBS. Incubate for another 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the estrogen-deprived medium. Also, prepare a solution of androstenedione in the same medium. Add the this compound dilutions to the wells, followed by the addition of androstenedione to all wells except the negative control. Include a vehicle control (DMSO) and a positive control (e.g., letrozole).

  • Incubation: Incubate the plate for 72-96 hours.

  • Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Protocol 2: In Vivo Aromatase Inhibition Study in Rats

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rat model.

Materials:

  • Female Sprague-Dawley rats (ovariectomized to mimic a postmenopausal state)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Androstenedione

  • Anesthetic

  • Blood collection supplies

  • Estradiol ELISA kit

Procedure:

  • Acclimatization: Allow the ovariectomized rats to acclimatize for at least one week.

  • Grouping: Randomly assign the rats to different treatment groups (e.g., vehicle control, different doses of this compound).

  • Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).

  • Androgen Challenge: On the last day of treatment, administer androstenedione to all animals to stimulate estrogen production.

  • Blood Collection: At a specific time point after the androgen challenge (e.g., 2-4 hours), collect blood samples from the animals under anesthesia.

  • Serum Separation: Separate the serum from the blood samples by centrifugation.

  • Estradiol Measurement: Measure the serum estradiol levels using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the serum estradiol levels in the this compound-treated groups to the vehicle control group to determine the percentage of aromatase inhibition.

Mandatory Visualizations

YM511_Signaling_Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Expression Gene Expression (Proliferation, Growth) ER->Gene_Expression Activation This compound This compound This compound->Aromatase Inhibition

Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed MCF-7 cells in 96-well plate Estrogen_Deprivation Estrogen Deprivation (Charcoal-stripped serum) Cell_Seeding->Estrogen_Deprivation Add_this compound Add this compound & Androstenedione Estrogen_Deprivation->Add_this compound Incubate Incubate for 72-96h Add_this compound->Incubate Proliferation_Assay Perform Cell Proliferation Assay (e.g., MTT) Incubate->Proliferation_Assay Data_Analysis Measure Absorbance & Calculate IC50 Proliferation_Assay->Data_Analysis

Caption: Workflow for an in vitro cell proliferation assay with this compound.

Troubleshooting_Logic Start Inconsistent or No Inhibitory Effect Check_Reagent Is the this compound stock solution fresh? Start->Check_Reagent Check_Precipitate Is there precipitate in the media? Check_Reagent->Check_Precipitate Yes Solution1 Prepare fresh stock solution Check_Reagent->Solution1 No Check_Concentration Are the concentrations calculated correctly? Check_Precipitate->Check_Concentration No Solution2 Check solubility and ensure proper mixing Check_Precipitate->Solution2 Yes Solution3 Recalculate and prepare new dilutions Check_Concentration->Solution3 No End Problem Resolved Check_Concentration->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical troubleshooting flow for inconsistent experimental results.

References

YM511 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM511, a potent and selective non-steroidal aromatase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It works by competitively inhibiting the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone).[1][3] By blocking this enzyme, this compound effectively reduces the levels of circulating estrogens.

Q2: What are the common in vitro applications of this compound?

A2: this compound is frequently used in in vitro studies to investigate the role of estrogen in various biological processes. Common applications include:

  • Inhibiting the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7.[3]

  • Studying the effects of estrogen deprivation on cell signaling pathways.

  • Investigating mechanisms of resistance to endocrine therapies.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory potency of this compound has been characterized in various systems. The following table summarizes some of the reported half-maximal inhibitory concentrations (IC50).

SystemIC50 (nM)Reference
Human Placental Microsomal Aromatase0.12[1]
Rat Ovarian Microsomal Aromatase0.4[1]
MCF-7 Cell Aromatase Activity0.2[3]
Testosterone-Stimulated MCF-7 Cell Growth0.13[3]
Testosterone-Stimulated DNA Synthesis in MCF-7 Cells0.18[3]

Q4: Is this compound selective for aromatase?

A4: Yes, this compound has been shown to be a highly specific aromatase inhibitor. Studies have indicated that its inhibitory effect on other steroid hormone production, such as aldosterone, cortisol, and testosterone, is significantly lower, with IC50 values that are thousands of times higher than that for aromatase.[1]

Troubleshooting Guide for Unexpected Results

Unexpected results can arise from various factors, from experimental design to specific compound effects. This guide addresses common issues you might encounter when working with this compound.

Issue 1: Reduced or No Inhibition of Cell Proliferation in ER+ Breast Cancer Cells (e.g., MCF-7)

Possible Causes and Solutions:

  • Cell Line Integrity and Passage Number:

    • Problem: MCF-7 cells can lose their estrogen responsiveness and aromatase expression at high passage numbers.

    • Solution: Use low-passage MCF-7 cells and regularly perform cell line authentication.

  • Culture Media Components:

    • Problem: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can stimulate ER+ cell growth, masking the inhibitory effect of this compound. Similarly, standard fetal bovine serum (FBS) contains endogenous estrogens.

    • Solution: Use phenol red-free media and charcoal-stripped FBS to remove endogenous steroids.

  • Development of Resistance:

    • Problem: Prolonged treatment with aromatase inhibitors can lead to the development of resistant cell lines.

    • Solution: If you suspect resistance, you can test for the upregulation of alternative growth factor signaling pathways (e.g., HER2, EGFR) or a switch to ligand-independent ER activation.

  • Assay-Specific Artifacts (e.g., MTS/XTT Assays):

    • Problem: Some anti-proliferative agents can paradoxically increase mitochondrial activity, leading to an overestimation of cell viability in metabolic assays like the MTS assay.

    • Solution: Corroborate your findings with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).

Issue 2: Inconsistent or Unexpectedly High Estradiol Levels After this compound Treatment

Possible Causes and Solutions:

  • Assay Sensitivity and Specificity:

    • Problem: Direct immunoassays for estradiol may lack the sensitivity and specificity to accurately measure the very low levels of estradiol present after effective aromatase inhibition. These assays can also show cross-reactivity with other steroids or the inhibitor itself.

    • Solution: For accurate quantification of low estradiol levels, consider using more sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Incomplete Inhibition:

    • Problem: The concentration of this compound may be insufficient to completely inhibit aromatase activity, especially in cells with high aromatase expression.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental system.

Issue 3: Unexpected In Vivo Effects

Possible Causes and Solutions:

  • Pharmacokinetics and Bioavailability:

    • Problem: Poor solubility or rapid metabolism of this compound in your animal model could lead to suboptimal in vivo concentrations.

    • Solution: While specific data for this compound is limited, consider formulation strategies to improve solubility if this is suspected. For example, the use of cyclodextrins has been explored for other 'YM' series compounds.

  • Off-Target Effects of Aromatase Inhibition:

    • Problem: Systemic estrogen deprivation through aromatase inhibition can have broad physiological effects that may be unexpected in the context of your specific research question. These can include effects on bone metabolism, the cardiovascular system, and brain function.

    • Solution: Be aware of the known systemic effects of aromatase inhibitors when interpreting in vivo data. For example, long-term treatment can lead to bone density loss.

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is a generalized procedure based on standard methods for assessing aromatase activity.

  • Prepare Reagents:

    • Human placental microsomes (source of aromatase).

    • NADPH (cofactor).

    • Androstenedione or testosterone (aromatase substrate).

    • This compound at various concentrations.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • Pre-incubate the placental microsomes with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (androstenedione or testosterone) and NADPH.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a solvent or placing on ice).

  • Quantification of Estradiol:

    • Measure the amount of estradiol produced using a sensitive and specific method, such as a validated ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MCF-7 Cell Proliferation Assay
  • Cell Culture:

    • Culture MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS.

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing varying concentrations of this compound and a source of androgen (e.g., 10 nM testosterone) to serve as the substrate for endogenous aromatase.

    • Include appropriate controls:

      • Vehicle control (with testosterone).

      • Positive control for proliferation (testosterone alone).

      • Positive control for inhibition (e.g., another known aromatase inhibitor).

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Assessment of Cell Proliferation:

    • Quantify cell number using a reliable method. As noted in the troubleshooting section, be cautious with metabolic assays and consider direct cell counting or DNA synthesis assays.

  • Data Analysis:

    • Normalize the results to the vehicle control and calculate the percentage of inhibition of proliferation.

    • Determine the IC50 value for the anti-proliferative effect.

Visualizing Pathways and Workflows

YM511_Mechanism_of_Action cluster_synthesis Estrogen Synthesis cluster_effect Cellular Effect (ER+ Cells) Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Estrogens_effect Estrogens This compound This compound This compound->Aromatase Inhibits ER Estrogen Receptor (ER) Estrogens_effect->ER Binds & Activates Proliferation Gene Expression & Cell Proliferation ER->Proliferation Promotes

Caption: Mechanism of action of this compound as an aromatase inhibitor.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Assay Review Assay Protocol & Controls Start->Check_Assay Check_Reagents Verify Reagent Quality (this compound, Cells, Media) Start->Check_Reagents Check_Data Analyze Data for Artifacts Start->Check_Data Hypothesize Formulate Hypothesis for Unexpected Result Check_Assay->Hypothesize Check_Reagents->Hypothesize Check_Data->Hypothesize Modify_Experiment Modify Experiment Based on Hypothesis Hypothesize->Modify_Experiment Re_evaluate Re-evaluate Results Modify_Experiment->Re_evaluate Re_evaluate->Hypothesize If still unexpected Consult Consult Literature/ Technical Support Re_evaluate->Consult If issue persists

References

Technical Support Center: Troubleshooting YM511 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: YM511 is a highly potent and selective non-steroidal aromatase inhibitor.[1] Publicly available data does not indicate known off-target binding to other proteins, such as kinases. The following troubleshooting guide is designed to help researchers differentiate between expected on-target effects, stemming from estrogen deprivation, and potential, uncharacterized off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-steroidal inhibitor of aromatase (CYP19A1), the key enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol).[1][2] By inhibiting aromatase, this compound effectively reduces the systemic and local production of estrogens.

Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with estrogen deprivation. Could this be an off-target effect?

A2: While this compound is highly selective for aromatase over other steroidogenic enzymes, unexpected cellular responses at high concentrations could potentially indicate off-target effects or compound-specific liabilities not directly related to aromatase inhibition.[1] It is crucial to perform experiments to confirm that the observed phenotype is a direct result of aromatase inhibition.

Q3: What are the known side effects of aromatase inhibitors like this compound?

A3: The most common side effects of aromatase inhibitors are related to estrogen deprivation and can include hot flashes, musculoskeletal pain, and an increased risk of osteoporosis.[3] In a clinical setting, this compound was generally well-tolerated, with the most common adverse events being mild to moderate gastrointestinal disorders and constitutional symptoms like asthenia and hot flushes.[4][5]

Q4: How can I be sure that the effects I'm seeing in my cell culture experiments are due to aromatase inhibition?

A4: To confirm on-target activity, you should perform a "rescue" experiment. After treating your cells with this compound to induce the phenotype, add back estradiol to the culture medium. If the phenotype is reversed, it strongly suggests the effect is due to estrogen deprivation resulting from aromatase inhibition.

Troubleshooting Guide for Unexpected Experimental Results

If you observe a cellular phenotype that is not consistent with the known effects of estrogen deprivation, the following table provides a structured approach to troubleshooting.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpected Cell Death/Toxicity Off-target inhibition of a critical cellular protein.1. Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for aromatase inhibition. A large discrepancy may suggest off-target toxicity. 2. Structurally Distinct Aromatase Inhibitor: Use another aromatase inhibitor (e.g., letrozole, anastrozole) to see if it reproduces the toxic phenotype.[6] 3. Rescue Experiment: Attempt to rescue the cells by adding back estradiol.
Phenotype Not Rescued by Estradiol The observed effect is independent of aromatase inhibition and may be an off-target effect.1. Target Engagement: Confirm that this compound is inhibiting aromatase in your specific cell model at the concentrations used. 2. Kinome Scan (Optional): If off-target kinase inhibition is suspected, a broad kinase panel screen can identify potential unintended targets. 3. Literature Review: Search for reported effects of compounds with similar chemical structures.
Variable or Inconsistent Results Compound solubility or stability issues. Cell line-specific effects.1. Check Solubility: Ensure this compound is fully dissolved in your culture media. 2. Vehicle Control: Always include a vehicle (e.g., DMSO) control. 3. Test in Multiple Cell Lines: Determine if the effect is consistent across different cell lines that express aromatase.

Data Presentation: Selectivity Profile of this compound

This compound has demonstrated high selectivity for aromatase over other enzymes involved in steroid synthesis. The following table summarizes its inhibitory activity.

Enzyme Organism/Tissue IC50 (nM) Selectivity vs. Ovarian Aromatase
AromataseRat Ovary0.4[1]-
AromataseHuman Placenta0.12[1]-
Aldosterone Production->2200~5500-fold
Cortisol Production->3920~9800-fold
Testosterone Production->52000~130,000-fold

Data compiled from Kudoh et al., J Steroid Biochem Mol Biol, 1995.[1]

Mandatory Visualizations

YM511_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneExpression Estrogen-Responsive Gene Expression ER->GeneExpression This compound This compound This compound->Aromatase

Caption: Mechanism of action of this compound as an aromatase inhibitor.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve for Phenotype Start->DoseResponse Rescue Estradiol Rescue Experiment DoseResponse->Rescue PhenotypeRescued Phenotype Rescued? Rescue->PhenotypeRescued OnTarget Conclusion: On-Target Effect PhenotypeRescued->OnTarget Yes OffTargetInvestigation Investigate Potential Off-Target Effects PhenotypeRescued->OffTargetInvestigation No Controls Confirm with Structurally Different AI OffTargetInvestigation->Controls OffTarget Conclusion: Potential Off-Target Effect Controls->OffTarget

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Experimental Protocols

Protocol 1: Aromatase Activity Assay (Tritiated Water Release Method)

This biochemical assay measures the activity of aromatase by quantifying the release of tritiated water from a radiolabeled androgen substrate.[7]

Materials:

  • [1β-³H]-androst-4-ene-3,17-dione

  • NADPH

  • Cell or tissue homogenates (e.g., from MCF-7 cells or placental microsomes)

  • This compound and control inhibitors

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Methodology:

  • Prepare reaction mixtures containing cell/tissue homogenate, NADPH, and varying concentrations of this compound or vehicle control in a suitable buffer.

  • Initiate the reaction by adding [1β-³H]-androst-4-ene-3,17-dione.

  • Incubate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding chloroform and vortexing to extract the steroid substrate.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer the aqueous phase (containing ³H₂O) to a fresh tube.

  • Add dextran-coated charcoal to remove any remaining tritiated steroid.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate the percentage of aromatase inhibition relative to the vehicle control.

Protocol 2: Cellular Estrogen Response Assay (Estrogen Response Element-Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of the estrogen receptor in response to estrogen production.[2]

Materials:

  • MCF-7 cells (or another ER-positive cell line that expresses aromatase)

  • Estrogen Response Element (ERE)-luciferase reporter plasmid

  • Transfection reagent

  • Testosterone (aromatase substrate)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed MCF-7 cells in a multi-well plate.

  • Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.

  • Treat the cells with a fixed concentration of testosterone in the presence of varying concentrations of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

  • Calculate the inhibition of testosterone-induced ERE activation by this compound.

Protocol 3: Western Blot for Estrogen-Regulated Proteins

This protocol allows for the assessment of downstream markers of estrogen receptor signaling.

Materials:

  • MCF-7 cells

  • Testosterone

  • This compound

  • Estradiol (for rescue experiments)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-pS2/TFF1, anti-progesterone receptor)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Plate MCF-7 cells and allow them to adhere.

  • Treat cells with testosterone and/or this compound for the desired time. For rescue experiments, co-treat with this compound and estradiol.

  • Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

how to minimize YM511 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in-cell culture experiments with YM511 and troubleshooting any potential issues related to cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective non-steroidal aromatase inhibitor. Its primary mechanism of action is to block the aromatase enzyme, which is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). By inhibiting aromatase, this compound effectively reduces the levels of estrogen in the cellular environment. In estrogen-dependent cell lines, such as MCF-7, this leads to a reduction in cell proliferation.

Q2: Is this compound expected to be cytotoxic?

Studies have shown that this compound itself does not possess inherent cytotoxic or anti-estrogenic activity. Its effect on reducing the proliferation of estrogen-dependent cancer cells is primarily due to the depletion of estrogen, which these cells rely on for growth. Therefore, in cell lines that are not dependent on estrogen for their growth, this compound is expected to have minimal impact on cell viability at effective concentrations.

Q3: What is the recommended starting concentration for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. Based on in vitro studies, the IC50 for aromatase inhibition is in the low nanomolar range (around 0.2 nM for MCF-7 cells). A good starting point for most experiments would be to perform a dose-response curve ranging from picomolar to micromolar concentrations to determine the optimal, non-toxic working concentration for your specific cell line.

Q4: What solvent should I use to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Guide: Minimizing Unexpected Cell Toxicity

Even though this compound is not considered directly cytotoxic, you may encounter unexpected decreases in cell viability during your experiments. This guide provides a systematic approach to troubleshoot these issues.

Issue 1: Higher-than-expected cell death observed after this compound treatment.

Possible Cause 1: Solvent Toxicity

High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[1]

    • Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of DMSO as your this compound-treated wells, but without this compound. This will help you differentiate between the effects of the solvent and the compound itself.

Possible Cause 2: Incorrect Compound Concentration

An error in calculating the dilution of your this compound stock solution could lead to an unexpectedly high final concentration in your cell culture.

  • Solution:

    • Carefully double-check all your calculations for serial dilutions.

    • Perform a new dose-response experiment with a freshly prepared set of dilutions to confirm the cytotoxic concentrations. A broad range of concentrations (e.g., from 1 nM to 100 µM) can help identify the toxicity threshold.

Possible Cause 3: Cell Line Sensitivity

Some cell lines may be inherently more sensitive to this compound or the experimental conditions.

  • Solution:

    • Review the literature for information on the specific cell line you are using and its response to aromatase inhibitors or other small molecules.

    • Consider using a lower concentration range of this compound in your initial experiments.

    • Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 2: Inconsistent results or high variability between replicate wells.

Possible Cause 1: Uneven Cell Seeding

Inconsistent cell numbers across the wells of your microplate can lead to significant variability in viability assay results.

  • Solution:

    • Ensure you have a single-cell suspension before seeding.

    • Mix your cell suspension thoroughly before and during the seeding process to prevent settling.

    • Use a calibrated multichannel pipette for seeding to ensure consistency.

Possible Cause 2: Edge Effects

The outer wells of a microplate are more prone to evaporation, which can lead to increased concentrations of this compound and media components, affecting cell viability.

  • Solution:

    • To minimize edge effects, avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Quantitative Data Summary

The following table summarizes the recommended final concentrations of DMSO in cell culture and their potential effects.

Final DMSO ConcentrationPotential Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines.Ideal for most experiments.
0.1% - 0.5%Tolerated by many robust cell lines, but may affect sensitive or primary cells.[1]Acceptable for many applications, but a vehicle control is essential.
> 0.5%Can cause significant cytotoxicity and affect cell physiology.Avoid if possible. If higher concentrations are necessary, extensive validation with vehicle controls is required.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: XTT Cell Viability Assay

The XTT assay is another colorimetric method that measures cell viability. A key advantage over the MTT assay is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same steps as for the MTT assay (Steps 1 and 2).

  • XTT Reagent Preparation:

    • Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition:

    • Add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract the background absorbance.

Visualizations

Aromatase_Inhibition_Pathway cluster_steroid_synthesis Steroid Synthesis cluster_cell_proliferation Estrogen-Dependent Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression ER->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes Aromatase->Estrogens Conversion This compound This compound This compound->Aromatase Inhibits

Caption: Mechanism of action of this compound in inhibiting estrogen-dependent cell proliferation.

Troubleshooting_Workflow Start Unexpected Cell Toxicity Observed with this compound Check_Solvent Is the final DMSO concentration <0.5%? Start->Check_Solvent Check_Concentration Verify this compound concentration calculations and dilutions. Check_Solvent->Check_Concentration Yes Lower_DMSO Lower DMSO concentration and repeat experiment. Check_Solvent->Lower_DMSO No Run_Controls Run Vehicle Control (DMSO only) Check_Concentration->Run_Controls Compare_Toxicity Compare toxicity of this compound to vehicle control. Run_Controls->Compare_Toxicity Investigate_Cell_Line Investigate cell line-specific sensitivity or other experimental factors. Compare_Toxicity->Investigate_Cell_Line No toxicity in either Toxicity_Confirmed Toxicity likely due to this compound at this concentration. Compare_Toxicity->Toxicity_Confirmed Toxicity higher than control Solvent_Toxicity Toxicity likely due to DMSO. Compare_Toxicity->Solvent_Toxicity Toxicity similar to control Lower_DMSO->Start

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Overcoming Resistance to YM511 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the aromatase inhibitor YM511 in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-steroidal aromatase (CYP19) inhibitor.[1][2] Its primary mechanism of action is to block the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting estrogen production, this compound can suppress the growth of estrogen-receptor-positive (ER+) cancer cells that rely on estrogen for proliferation.[3][]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

Resistance to targeted therapies like this compound can arise through various mechanisms. While specific resistance pathways to this compound are not extensively documented, based on resistance to other aromatase inhibitors and general principles of drug resistance, potential mechanisms include:

  • Target Alteration: Mutations in the CYP19A1 gene (encoding aromatase) that prevent this compound from binding effectively.

  • Target Upregulation: Increased expression of the aromatase enzyme, requiring higher concentrations of this compound for inhibition.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation independently of the estrogen receptor. Common bypass pathways involve growth factor receptor signaling, such as the PI3K/Akt/mTOR pathway.[5]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, which actively transport this compound out of the cell, reducing its intracellular concentration.[6]

  • Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our long-term cultured cancer cell line.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the dose-response curve and IC50 value of this compound in your long-term cultured cells versus the parental cell line.

    • Investigate Target Expression: Analyze the expression of aromatase (CYP19A1) at both the mRNA (qPCR) and protein (Western blot) levels. Upregulation of aromatase could be a contributing factor.

    • Sequence the Target: Sequence the coding region of the CYP19A1 gene to identify any potential mutations that might interfere with this compound binding.

    • Assess Bypass Pathways: Use Western blotting to examine the activation status (phosphorylation) of key proteins in known bypass pathways, such as Akt, mTOR, and ERK.[5]

Possible Cause 2: Cell line contamination or misidentification.

  • Troubleshooting Steps:

    • Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.

    • Mycoplasma Testing: Test your cell culture for mycoplasma contamination, as this can affect cell behavior and drug response.

Problem 2: No change in aromatase expression or sequence, but cells are still resistant.

Possible Cause 1: Activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Phospho-protein Array: Use a phospho-protein array to screen for the activation of a wide range of signaling pathways.

    • Inhibitor Combination Studies: Treat resistant cells with a combination of this compound and an inhibitor of a suspected bypass pathway (e.g., a PI3K or MEK inhibitor).[7] A synergistic effect would suggest the involvement of that pathway.

Possible Cause 2: Increased drug efflux.

  • Troubleshooting Steps:

    • Efflux Pump Expression: Use qPCR and Western blotting to measure the expression of common drug efflux pumps like P-glycoprotein (ABCB1) and MRP1 (ABCC1).[8]

    • Efflux Pump Inhibition: Treat resistant cells with this compound in the presence of a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). A restoration of sensitivity to this compound would indicate the involvement of drug efflux.

Quantitative Data

CompoundTargetIC50 (Rat Ovary Microsomes)IC50 (Human Placenta Microsomes)IC50 (Testosterone-induced MCF-7 cell growth)
This compoundAromatase (CYP19)0.4 nM0.12 nM0.13 nM

Data compiled from multiple sources.[1][2][3][]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-aromatase, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

YM511_Mechanism_of_Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER CellProliferation Cancer Cell Proliferation ER->CellProliferation This compound This compound This compound->Aromatase Inhibition

Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.

Resistance_Workflow cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 Hypothesis Testing ReducedSensitivity Reduced Sensitivity to this compound IC50 Determine IC50 (MTT Assay) ReducedSensitivity->IC50 TargetAnalysis Target Analysis (Western, qPCR, Sequencing) IC50->TargetAnalysis BypassAnalysis Bypass Pathway Analysis (Phospho-Array, Western) IC50->BypassAnalysis EffluxAnalysis Drug Efflux Analysis (qPCR, Western) IC50->EffluxAnalysis CombinationTx Combination Therapy (e.g., this compound + PI3Ki) BypassAnalysis->CombinationTx EffluxInhibition Efflux Pump Inhibition EffluxAnalysis->EffluxInhibition

Caption: Experimental workflow for investigating this compound resistance.

Bypass_Pathway cluster_0 Estrogen Signaling cluster_1 Bypass Pathway Aromatase Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER CellProliferation Cancer Cell Proliferation ER->CellProliferation Blocked by this compound This compound This compound This compound->Aromatase GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellProliferation Resistance Pathway

Caption: PI3K/Akt/mTOR as a potential bypass pathway conferring this compound resistance.

References

YM511 Technical Support Center: Ensuring Reproducibility in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing YM511, a non-steroidal aromatase inhibitor, in experimental settings. Our goal is to enhance the reproducibility of your findings by offering detailed protocols, troubleshooting advice, and a deeper understanding of the biological pathways involved.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-steroidal aromatase inhibitor.[1][2] Its primary mechanism of action is to block the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis – the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[3] By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens.[2]

Q2: In what experimental models is this compound typically used?

A2: this compound is frequently used in in vitro and in vivo models to study estrogen-dependent diseases. This includes research on breast cancer, particularly estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, and endometriosis.[1]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][5] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4][6] For storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: What are the expected effects of this compound on ER+ breast cancer cells in culture?

A4: In ER+ breast cancer cell lines that express aromatase (like MCF-7), this compound is expected to inhibit cell proliferation that is stimulated by androgens (e.g., testosterone).[1] This is because the cells can no longer convert the androgens into estrogens, which are required for their growth. This compound itself should not inhibit proliferation stimulated directly by estradiol.[1]

Q5: Are there any known off-target effects of this compound or other non-steroidal aromatase inhibitors?

A5: While this compound is a highly specific aromatase inhibitor, the possibility of off-target effects should always be considered with any small molecule inhibitor.[7][8][9] For non-steroidal aromatase inhibitors in general, potential off-target effects could involve interactions with other cytochrome P450 enzymes. It is advisable to include appropriate controls in your experiments to assess for such effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cell viability/apoptosis assay results between replicates. 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. 3. Edge effects: Increased evaporation from the outer wells of the plate.1. Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting. 2. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize variability. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
This compound does not inhibit androgen-stimulated cell proliferation. 1. Cell line does not express functional aromatase: The chosen cell line may not have the enzymatic machinery to convert androgens to estrogens. 2. Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Sub-optimal this compound concentration: The concentration used may be too low to effectively inhibit aromatase.1. Confirm aromatase expression and activity in your cell line using RT-qPCR or a functional assay. 2. Prepare a fresh stock solution of this compound from a new aliquot. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell line and experimental conditions.
Unexpected cytotoxicity observed in control (vehicle-treated) cells. 1. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high. 2. Cell culture contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control series to confirm.[4][6] 2. Regularly test your cell cultures for mycoplasma contamination.
Inconsistent IC50 values for this compound across experiments. 1. Variations in experimental conditions: Differences in cell passage number, confluency at the time of treatment, or incubation times. 2. Assay-dependent variability: Different viability or apoptosis assays can yield different IC50 values.1. Standardize your experimental protocol. Use cells within a consistent passage number range and seed them to reach a specific confluency before treatment. Maintain consistent incubation times. 2. Be consistent with the type of assay used for determining IC50 values within a study.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other non-steroidal aromatase inhibitors. Note that IC50 values can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value System Reference
IC50 (Aromatase Activity)0.12 nMHuman Placental Microsomes[2]
IC50 (Aromatase Activity)0.4 nMRat Ovary Microsomes[2]
IC50 (Cell Growth)0.13 nMMCF-7 Cells (Testosterone-stimulated)[1]
IC50 (DNA Synthesis)0.18 nMMCF-7 Cells (Testosterone-stimulated)[1]
ED50 (Estradiol Reduction)0.002 mg/kgRat Ovary (in vivo)[2]

Table 2: Comparative IC50 Values of Non-Steroidal Aromatase Inhibitors in Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
LetrozolePlacental Microsomes0.0147 ± 1.45[3][10]
AnastrozolePlacental Microsomes0.0094 ± 0.91[3][10]
CYT-Rx20MCF-70.81 ± 0.04 µg/mL[11]
CYT-Rx20MDA-MB-2311.82 ± 0.05 µg/mL[11]
DL-3MCF-73.54 ± 0.76[11]
DL-3MDA-MB-2315.3 ± 0.69[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent breast cancer cells (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 cells

  • DMEM with 10% FBS

  • Phenol red-free DMEM with 10% charcoal-stripped FBS (for hormone-deprivation studies)

  • Testosterone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Hormone Deprivation (Optional): If studying androgen-stimulated growth, replace the medium with phenol red-free DMEM containing 10% charcoal-stripped FBS and incubate for 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate medium (with or without testosterone). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the treatment medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

  • This compound

  • MCF-7 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

This compound Mechanism of Action and Downstream Signaling

YM511_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Breast Cancer Cell) Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Binds to Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Converts ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates ERE Estrogen Response Elements (in DNA) ER->ERE Binds to Proliferation Cell Proliferation & Survival ERE->Proliferation Promotes Transcription of Genes Involved in This compound This compound This compound->Aromatase Inhibits

Mechanism of this compound and its effect on estrogen signaling.
Experimental Workflow for In Vitro Testing of this compound

YM511_Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture seeding 2. Seed Cells in Multi-well Plates cell_culture->seeding treatment 3. Treat with this compound (Dose-Response) seeding->treatment incubation 4. Incubate (e.g., 48-72h) treatment->incubation viability_assay 5a. Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis 6. Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

A typical workflow for evaluating this compound in vitro.
Troubleshooting Logic Diagram for this compound Experiments

YM511_Troubleshooting_Logic start Inconsistent or Unexpected Results with this compound check_reproducibility High Variability Between Replicates? start->check_reproducibility check_efficacy No Inhibition of Androgen-Stimulated Growth? check_reproducibility->check_efficacy No solution_reproducibility Review Cell Seeding Protocol Check Pipetting Technique Avoid Edge Effects check_reproducibility->solution_reproducibility Yes check_toxicity Unexpected Cytotoxicity in Controls? check_efficacy->check_toxicity No solution_efficacy Confirm Aromatase Expression Prepare Fresh this compound Stock Perform Dose-Response check_efficacy->solution_efficacy Yes solution_toxicity Verify Final DMSO Concentration Test for Mycoplasma check_toxicity->solution_toxicity Yes

A logic diagram for troubleshooting common this compound experimental issues.

References

Validation & Comparative

A Comparative Guide to the Anti-Proliferative Effects of YM511

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of YM511, a non-steroidal aromatase inhibitor, against other alternative compounds. It includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective non-steroidal aromatase inhibitor.[1][2] Its primary mechanism of action involves blocking the aromatase enzyme, which is responsible for the final step in estrogen synthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol).[1] By inhibiting this process, this compound effectively reduces the levels of circulating estrogens. This makes it a valuable agent for studying and treating estrogen-dependent cancers, such as certain types of breast cancer, where estrogen acts as a key driver of tumor cell proliferation.[1]

Comparative Analysis of Anti-Proliferative Potency

The efficacy of this compound has been evaluated against other aromatase inhibitors and hormonal therapies. The data below summarizes its performance in various preclinical and clinical settings.

Data Presentation

Table 1: In Vitro Potency of this compound vs. Alternative Aromatase Inhibitors

CompoundTargetCell Line/SystemIC50 Value (nM)Relative PotencyReference
This compound Aromatase ActivityMCF-7 Cells0.25.5x > CGS 16949A[1]
CGS 16949A Aromatase ActivityMCF-7 Cells~1.1-[1]
This compound Cell GrowthMCF-7 Cells0.133-5x > CGS 16949A[1]
CGS 16949A Cell GrowthMCF-7 Cells~0.39 - 0.65-[1]
This compound DNA SynthesisMCF-7 Cells0.183-5x > CGS 16949A[1]
CGS 16949A DNA SynthesisMCF-7 Cells~0.54 - 0.90-[1]
This compound Aromatase ActivityHuman Placental Microsomes0.12~3x > Alternatives[2]
CGS 16949A Aromatase ActivityHuman Placental Microsomes~0.36-[2]
CGS 20267 Aromatase ActivityHuman Placental Microsomes~0.36-[2]
R 76713 Aromatase ActivityHuman Placental Microsomes~0.36-[2]

Table 2: In Vivo Efficacy of this compound in Rats

CompoundEndpointEffective DosePotency ComparisonReference
This compound Estradiol ReductionED50: 0.002 mg/kgEquipotent to CGS 20267, 3x > others[2]
This compound Uterine Weight Reduction1 mg/kg (for 2 weeks)10x > other inhibitors[2]
Tamoxifen Uterine Weight Reduction-Maximal effect failed to reach ovariectomized level[2]
This compound Endometrial Explant GrowthMinimum Effective Dose: 0.04 mg/kg-[3]

Table 3: Selectivity Profile of this compound

ParameterIC50 Ratio (vs. Rat Ovarian Aromatase)ImplicationReference
Aldosterone Production 5,500 - 9,800x higherHighly specific for aromatase[2]
Cortisol Production 5,500 - 9,800x higherHighly specific for aromatase[2]
Testosterone Production 130,000x higherMinimal impact on other steroid hormones[2]

Table 4: Phase II Clinical Trial Results in Postmenopausal Breast Cancer Patients

ParameterResultReference
Objective Response Rate 20.4% (6 CR, 14 PR)[4]
Overall Success Rate 33.7% (including stable disease >24 weeks)[4]
Common Adverse Events Gastrointestinal disorders (nausea, vomiting), constitutional symptoms (asthenia, hot flushes)[4]
Dose-Response No clear dose-dependence of response rate observed from 0.3 mg/day to 30 mg/day[4]
CR: Complete Response; PR: Partial Response

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The diagram below illustrates the signaling pathway through which this compound exerts its anti-proliferative effects in estrogen-receptor-positive cells.

YM511_Pathway cluster_0 Cellular Environment cluster_1 Cell Cytoplasm / Nucleus Testosterone Testosterone (Androgen) Aromatase Aromatase Enzyme Testosterone->Aromatase Conversion Estradiol Estradiol (Estrogen) ER Estrogen Receptor (ER) Estradiol->ER Binding & Activation Aromatase->Estradiol ERE Estrogen Response Element (in DNA) ER->ERE Dimerization & Nuclear Translocation Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation Promotes This compound This compound This compound->Aromatase Inhibition

Mechanism of this compound's anti-proliferative effect.

General Experimental Workflow

This workflow outlines the typical process for evaluating the anti-proliferative effects of a compound like this compound.

Experimental_Workflow cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis start Start: Cancer Cell Line Culture (e.g., MCF-7) treatment Treatment with this compound & Control Compounds start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Conclusion: Evaluate Anti-Proliferative Efficacy ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

References

YM511: A Comparative Analysis of Aromatase Inhibition and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM511, a potent non-steroidal aromatase inhibitor, with other relevant enzymes. The following sections detail its selectivity, supported by quantitative data, and outline the experimental methodologies used to determine its enzymatic activity and cross-reactivity.

High Selectivity of this compound for Aromatase

This compound demonstrates a high degree of selectivity for aromatase, the key enzyme responsible for the conversion of androgens to estrogens. Its inhibitory potency against aromatase is significantly higher than for other enzymes involved in steroid hormone production. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various enzymes. A lower IC50 value indicates greater potency.

Enzyme/Process InhibitedIC50 (nM)Source
Aromatase (Human Placenta) 0.12 [1]
Aromatase (Rat Ovary) 0.4 [1]
Aldosterone Production~660 - 1176[1]
Cortisol Production~660 - 1176[1]
Testosterone Production~15,600[1]

As the data indicates, the IC50 of this compound for aromatase is in the sub-nanomolar range, while its inhibitory activity against enzymes responsible for producing other steroid hormones is several orders of magnitude weaker. The IC50 values for aldosterone and cortisol production are 5,500 to 9,800 times higher than for rat ovarian aromatase, and for testosterone production, it is 130,000 times higher, highlighting the remarkable specificity of this compound.[1]

In comparative studies, this compound has been shown to be approximately three times more potent than other non-steroidal aromatase inhibitors such as CGS 16949A, CGS 20267, and R 76713.[1]

Experimental Protocols

The determination of enzyme inhibition and selectivity involves a series of well-defined experimental protocols. Below is a generalized methodology for assessing the inhibitory activity of compounds like this compound.

In Vitro Enzyme Inhibition Assay (Aromatase)

Objective: To determine the IC50 value of an inhibitor against aromatase.

Materials:

  • Human placental microsomes or recombinant human aromatase

  • Testosterone or androstenedione (substrate)

  • NADPH (cofactor)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Phosphate buffer

  • Method for detection of estradiol (e.g., radioimmunoassay (RIA) or a fluorescent-based assay)

Procedure:

  • Preparation: A reaction mixture is prepared containing the enzyme source (microsomes or recombinant enzyme), buffer, and NADPH.

  • Incubation: The test inhibitor is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.

  • Initiation: The reaction is initiated by the addition of the substrate (testosterone or androstenedione).

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of the substrate to estradiol.

  • Termination: The reaction is stopped, often by the addition of a solvent or by heat.

  • Quantification: The amount of estradiol produced is quantified using a sensitive detection method like RIA or a fluorometric assay.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cross-Reactivity Assessment

To assess cross-reactivity, a similar protocol is followed, but the target enzyme is replaced with other enzymes of interest, such as those involved in the steroidogenesis pathway (e.g., 21-hydroxylase for cortisol production, aldosterone synthase for aldosterone production). The IC50 values obtained for these other enzymes are then compared to the IC50 for aromatase to determine the selectivity of the inhibitor.

Visualizing the Mechanism and Workflow

To further illustrate the context of this compound's function and the process of its evaluation, the following diagrams are provided.

G cluster_0 Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Aromatase Aromatase This compound This compound This compound->Aromatase Inhibition

Caption: Steroidogenesis pathway highlighting the role of Aromatase and inhibition by this compound.

G cluster_1 Experimental Workflow for Enzyme Inhibitor Selectivity Start Start Prepare_Assay Prepare Enzyme Assay (Enzyme, Substrate, Buffer) Start->Prepare_Assay Add_Inhibitor Add Inhibitor (e.g., this compound) at Various Concentrations Prepare_Assay->Add_Inhibitor Incubate Incubate at Controlled Temperature Add_Inhibitor->Incubate Measure_Activity Measure Enzyme Activity (Product Formation) Incubate->Measure_Activity Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50 Repeat Repeat for Other Enzymes (Cross-Reactivity Panel) Determine_IC50->Repeat Compare_IC50 Compare IC50 Values to Determine Selectivity Repeat->Compare_IC50 End End Compare_IC50->End

Caption: Generalized workflow for determining the selectivity of an enzyme inhibitor.

References

A Comparative Analysis of Aromatase Inhibitors: YM511 vs. Exemestane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent aromatase inhibitors, YM511 and exemestane. Aromatase inhibitors are a critical class of drugs in the treatment of hormone-receptor-positive breast cancer, and understanding the nuances of different agents is paramount for ongoing research and development in this field. This document outlines their mechanisms of action, chemical properties, potency, selectivity, and available clinical data, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction and Overview

Estrogen plays a crucial role in the proliferation of hormone-receptor-positive breast cancers. Aromatase, a cytochrome P450 enzyme, is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens.[1] By inhibiting aromatase, the levels of circulating estrogens are significantly reduced, thereby depriving cancer cells of their primary growth stimulus.[1][2]

This compound is a potent, non-steroidal, competitive aromatase inhibitor.[3][4] It belongs to the triazole class of inhibitors.[3]

Exemestane , sold under the brand name Aromasin among others, is a steroidal, irreversible aromatase inactivator.[5][6] It acts as a "suicide inhibitor," meaning it is converted by the aromatase enzyme into a reactive intermediate that binds covalently and permanently to the enzyme's active site.[5][6][7]

Chemical and Physical Properties

A fundamental understanding of the chemical properties of this compound and exemestane is essential for appreciating their distinct mechanisms of action and pharmacokinetic profiles.

PropertyThis compoundExemestane
Chemical Name 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile[8]6-Methylideneandrosta-1,4-diene-3,17-dione[5]
Molecular Formula C16H12BrN5[9]C20H24O2[10]
Molecular Weight 354.2 g/mol [9]296.4 g/mol [10]
Chemical Structure Non-steroidal, triazole derivativeSteroidal, androstenedione analog

Mechanism of Action

The fundamental difference between this compound and exemestane lies in their interaction with the aromatase enzyme.

This compound acts as a competitive inhibitor . It reversibly binds to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione. This binding is non-covalent, and the inhibitory effect is dependent on the concentration of the inhibitor.

Exemestane is an irreversible inactivator .[5] It is structurally similar to the natural substrate, androstenedione, and acts as a false substrate for the aromatase enzyme.[5] The enzyme processes exemestane, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the active site, permanently inactivating the enzyme.[5][6] This "suicide inhibition" necessitates the synthesis of new enzyme to restore aromatase activity.[6]

cluster_0 This compound (Competitive Inhibition) cluster_1 Exemestane (Irreversible Inactivation) Aromatase Aromatase Estrogen Estrogen Aromatase->Estrogen Conversion Androstenedione Androstenedione Androstenedione->Aromatase Binds to active site This compound This compound This compound->Aromatase Competitively binds to active site Aromatase_ex Aromatase Inactive_Aromatase Inactive Aromatase Aromatase_ex->Inactive_Aromatase Irreversible inactivation Exemestane Exemestane Exemestane->Aromatase_ex Binds to active site

Figure 1. Mechanisms of Aromatase Inhibition.

Potency and Efficacy: A Quantitative Comparison

The inhibitory potency of this compound and exemestane has been evaluated in various in vitro systems. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the following data is compiled from separate studies.

InhibitorAssay SystemIC50 ValueReference
This compound Rat ovarian microsomes0.4 nM[3][4]
Human placental microsomes0.12 nM[3][4]
MCF-7 cell aromatase activity0.2 nM[10][11]
MCF-7 cell growth (testosterone-stimulated)0.13 nM[6][10][11]
MCF-7 cell DNA synthesis (testosterone-stimulated)0.18 nM[6][10][11]
Exemestane Human placental aromatase30 nM[4]
Rat ovarian aromatase40 nM[4]

Based on the available in vitro data, this compound demonstrates significantly higher potency in inhibiting aromatase activity compared to exemestane, with IC50 values in the sub-nanomolar range.

Selectivity Profile

An ideal aromatase inhibitor should be highly selective for the aromatase enzyme to minimize off-target effects on other steroidogenic pathways.

This compound has been shown to be a highly specific aromatase inhibitor.[3] In one study, the IC50 values of this compound for aldosterone and cortisol production from adrenal cells were 5,500 to 9,800 times higher than that for rat ovarian aromatase.[3][4] Furthermore, the IC50 for testosterone production was 130,000 times higher, indicating a very low potential for inhibiting other steroid hormone synthesis.[3][4]

Exemestane is also a selective aromatase inhibitor.[12] It has been reported to have no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone.[12] One source states it has no effect on other enzymes in the steroidogenic pathway at concentrations up to 600 times higher than that which inhibits aromatase.[12]

Clinical Data and Side Effects

This compound underwent early-phase clinical evaluation. A phase II study in postmenopausal patients with advanced breast cancer showed that this compound was effective and safe.[5] An objective response rate of 20.4% was observed, with an overall success rate (including stable disease) of 33.7%.[5] The most common adverse events were mild to moderate and included gastrointestinal disorders (nausea, vomiting) and constitutional symptoms (asthenia, hot flushes).[5]

Exemestane is an approved and widely used drug for the treatment of breast cancer.[5][13] It is used as an adjuvant treatment for postmenopausal women with estrogen-receptor-positive early breast cancer and for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy.[12][14] Common side effects of exemestane include hot flashes, fatigue, joint pain, headache, and an increased risk of osteoporosis.[6]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Microsomal)

This protocol describes a common method for determining the in vitro potency of aromatase inhibitors using human placental microsomes.

Prepare_Microsomes Prepare human placental microsomes Incubate Incubate microsomes with varying concentrations of inhibitor (this compound or Exemestane) and [3H]-androstenedione Prepare_Microsomes->Incubate Prepare_Reagents Prepare reaction buffer, NADPH, and [3H]-androstenedione Prepare_Reagents->Incubate Stop_Reaction Stop reaction with chloroform Incubate->Stop_Reaction Extract_Tritiated_Water Extract tritiated water Stop_Reaction->Extract_Tritiated_Water Measure_Radioactivity Measure radioactivity using liquid scintillation counting Extract_Tritiated_Water->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50

Figure 2. Workflow for In Vitro Aromatase Inhibition Assay.

Materials:

  • Human placental microsomes

  • [1β-³H]-Androstenedione (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound, exemestane) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform

  • Dextran-coated charcoal

  • Liquid scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine the phosphate buffer, NADPH, and human placental microsomes.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or exemestane) or vehicle control to the reaction tubes.

  • Pre-incubation: Pre-incubate the mixture for a specified time at 37°C.

  • Initiation of Reaction: Add [1β-³H]-androstenedione to initiate the aromatase reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform.

  • Extraction of Tritiated Water: Vigorously mix and then centrifuge the tubes to separate the aqueous and organic phases. The enzymatic conversion of [1β-³H]-androstenedione to estrogen results in the release of ³H into the water (³H₂O).

  • Removal of Unreacted Substrate: Treat the aqueous phase with dextran-coated charcoal to remove any remaining unreacted [³H]-androstenedione.

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MCF-7 Aromatase Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells that endogenously express aromatase.

Materials:

  • MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Testosterone (substrate)

  • Test compounds (this compound, exemestane)

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7aro cells in a 96-well plate in regular growth medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS to deprive the cells of estrogen.

  • Treatment: Add fresh medium containing charcoal-stripped FBS, a fixed concentration of testosterone (e.g., 10 nM), and varying concentrations of the test inhibitors (this compound or exemestane). Include appropriate controls (no testosterone, testosterone alone).

  • Incubation: Incubate the cells for a period of 5-7 days to allow for cell proliferation.

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of testosterone-induced proliferation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Downstream Signaling Pathways

Inhibition of aromatase leads to a reduction in estrogen levels, which in turn affects downstream signaling pathways that are critical for the growth and survival of hormone-receptor-positive breast cancer cells.

Aromatase_Inhibitor Aromatase Inhibitor (this compound or Exemestane) Aromatase Aromatase Aromatase_Inhibitor->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen Conversion Androgens Androgens Androgens->Aromatase Substrate ER Estrogen Receptor (ER) Estrogen->ER Binds and activates ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Figure 3. Downstream Signaling of Aromatase Inhibition.

The primary downstream effect of aromatase inhibitors is the blockade of estrogen-dependent activation of the estrogen receptor (ER).[11] When estrogen binds to the ER, the receptor translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of genes involved in cell cycle progression and proliferation, and the inhibition of apoptosis.[15] By reducing estrogen levels, aromatase inhibitors prevent this cascade of events, leading to cell cycle arrest and apoptosis in hormone-receptor-positive breast cancer cells.[15]

Conclusion

Both this compound and exemestane are potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This compound, a non-steroidal competitive inhibitor, demonstrates exceptional potency in in vitro assays. Exemestane, a steroidal irreversible inactivator, has a well-established clinical profile and is a standard of care in the treatment of hormone-receptor-positive breast cancer. The choice between a reversible and an irreversible inhibitor, as well as considerations of potency and selectivity, are critical factors in the development of new and improved therapies for estrogen-dependent malignancies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other aromatase inhibitors.

References

Assessing the In Vitro Specificity of YM511: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro assessment of the specificity of YM511, a potent non-steroidal aromatase inhibitor. Its performance is objectively compared with third-generation alternatives, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating this compound for further investigation.

Executive Summary

This compound demonstrates high potency and selectivity as an aromatase inhibitor in vitro. It competitively inhibits human placental and rat ovarian aromatase with high affinity. Importantly, this compound exhibits a strong selectivity profile against other key steroidogenic enzymes, indicating a lower potential for off-target effects related to steroid hormone synthesis compared to some earlier generation inhibitors. While comprehensive screening against a broad panel of kinases and other off-target proteins is not publicly available, the existing data on its primary target and related enzymes underscore its specificity. This guide presents a comparative analysis of this compound against the widely used third-generation aromatase inhibitors: letrozole, anastrozole, and exemestane.

Data Presentation

Table 1: Comparative In Vitro Potency of Aromatase Inhibitors
CompoundTargetAssay SystemIC50 (nM)Reference
This compound AromataseHuman Placental Microsomes0.12[1]
AromataseRat Ovarian Microsomes0.4[1]
Letrozole AromataseHuman Placental Microsomes1.1[2]
AromataseJEG-3 CellsNot specified[3]
Anastrozole AromataseHuman Placental Microsomes1.1[2]
AromataseJEG-3 CellsNot specified[3]
Exemestane AromataseHuman Placental Microsomes30[2]
AromataseJEG-3 CellsNot specified[3]

Note: IC50 values are highly dependent on the specific assay conditions. Data from different sources should be compared with caution.

Table 2: In Vitro Specificity of this compound Against Other Steroidogenic Enzymes
EnzymeCell SystemIC50 of this compoundFold Selectivity vs. Ovarian AromataseReference
Aldosterone ProductionAdrenal Cells>2.2 µM>5500[1]
Cortisol ProductionAdrenal Cells>3.9 µM>9800[1]
Testosterone ProductionNot specified>52 µM>130,000[1]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for assessing the in vitro inhibition of aromatase activity.

1. Materials:

  • Recombinant human aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant human aromatase, and the NADPH regenerating system.

  • Add varying concentrations of the test compounds (e.g., this compound, letrozole, anastrozole, exemestane) to the wells of the microplate. Include a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding the aromatase substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Aromatase Enzyme - Substrate - NADPH System - Assay Buffer mix Mix Enzyme, Buffer, & NADPH System reagents->mix compounds Prepare Test Compounds: - this compound - Alternatives (Serial Dilutions) add_compounds Add Test Compounds to Microplate Wells compounds->add_compounds mix->add_compounds add_substrate Initiate Reaction: Add Substrate add_compounds->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for In Vitro Aromatase Inhibition Assay.

signaling_pathway cluster_upstream Upstream Regulation cluster_enzyme Aromatase Action cluster_downstream Downstream Signaling Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion This compound This compound (Inhibitor) This compound->Aromatase Inhibits ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates ERE Estrogen Response Elements (ERE) in DNA ER->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Cell_Proliferation Cell Proliferation & Growth Gene_Expression->Cell_Proliferation

References

A Comparative Analysis of YM511 and Steroidal Aromatase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocrine therapies for hormone-receptor-positive breast cancer, aromatase inhibitors (AIs) represent a cornerstone of treatment for postmenopausal women. These agents effectively suppress estrogen biosynthesis, a key driver of tumor growth. AIs are broadly classified into two categories: non-steroidal inhibitors and steroidal inhibitors, distinguished by their chemical structure and mechanism of action. This guide provides a detailed comparison of the non-steroidal aromatase inhibitor YM511 and the steroidal aromatase inhibitors, formestane and exemestane, with a focus on their efficacy, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and steroidal AIs lies in their interaction with the aromatase enzyme. This compound, a non-steroidal inhibitor, binds reversibly to the active site of the aromatase enzyme. In contrast, steroidal inhibitors like formestane and exemestane are substrate analogs that bind to the active site and are subsequently metabolized by the enzyme into a reactive intermediate that binds irreversibly, leading to permanent inactivation of the enzyme.[1] This "suicide inhibition" mechanism of steroidal AIs results in a prolonged duration of action.[2]

Aromatase_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_estrogen_signaling Estrogen Signaling cluster_inhibition Points of Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Transcription Gene Transcription & Tumor Growth ER->Gene_Transcription Activation This compound This compound (Non-steroidal) This compound->Aromatase Reversible Inhibition Steroidal_AIs Steroidal AIs (Formestane, Exemestane) Steroidal_AIs->Aromatase Irreversible Inactivation

Caption: Aromatase signaling pathway and points of inhibition.

Comparative Efficacy: Preclinical and Clinical Data

The efficacy of aromatase inhibitors can be evaluated at both the preclinical and clinical levels. Preclinical studies often involve in vitro assays to determine the concentration of the drug required to inhibit 50% of the aromatase enzyme activity (IC50), providing a measure of potency. Clinical trials, on the other hand, assess the overall response rate (ORR) and other clinical endpoints in patients.

Inhibitor ClassCompoundPreclinical Potency (IC50)Clinical Efficacy (Objective Response Rate)
Non-Steroidal This compound0.12 nM (Human Placental Microsomes)20.4% in postmenopausal women with advanced breast cancer[3][4]
Steroidal Formestane0.112 µM (MCF-7aro cells)[5]~20-30% in heavily pretreated patients[6]
Steroidal Exemestane24 nM (Wild-type aromatase)[7]46% as first-line therapy for metastatic breast cancer (compared to 31% for tamoxifen)

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are outlines of key methodologies used to evaluate aromatase inhibitors.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a common method to determine the direct inhibitory effect of a compound on aromatase activity.

  • Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase enzyme.[8][9][10] The protein concentration of the microsomal preparation is determined.[10]

  • Incubation: The placental microsomes are incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) and a cofactor (NADPH) in a phosphate buffer (pH 7.4) at 37°C.[9][11]

  • Inhibitor Addition: Various concentrations of the test compound (e.g., this compound, formestane, or exemestane) are added to the incubation mixture.

  • Measurement of Aromatase Activity: The aromatase enzyme converts the radiolabeled androgen to an estrogen and releases tritiated water (³H₂O). The amount of ³H₂O produced is proportional to the enzyme activity and is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[9]

Testosterone-Induced MCF-7 Cell Proliferation Assay

This cell-based assay assesses the ability of an aromatase inhibitor to block the growth-promoting effects of androgens in an estrogen-receptor-positive breast cancer cell line.

  • Cell Culture: MCF-7 cells, which express both aromatase and estrogen receptors, are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any exogenous estrogens.[12][13][14]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.[13]

  • Treatment: The cells are then treated with testosterone (an androgen that can be converted to estrogen by aromatase) in the presence or absence of varying concentrations of the aromatase inhibitor being tested.[15][16]

  • Proliferation Assessment: After a set incubation period (typically several days), cell proliferation is measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.[13]

  • Data Analysis: The extent to which the aromatase inhibitor reverses the testosterone-induced cell proliferation is quantified. This provides an indirect measure of the inhibitor's efficacy in a cellular context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Aromatase_Assay Aromatase Inhibition Assay (e.g., Placental Microsomes) Cell_Assay Cell Proliferation Assay (e.g., MCF-7 cells) Aromatase_Assay->Cell_Assay Confirm cellular activity Animal_Models Animal Models of Breast Cancer Cell_Assay->Animal_Models Evaluate in vivo efficacy Phase_I Phase I (Safety & Dosage) Animal_Models->Phase_I Translate to human studies Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III

Caption: General experimental workflow for aromatase inhibitor evaluation.

Conclusion

Both this compound and steroidal aromatase inhibitors like formestane and exemestane are effective at inhibiting the aromatase enzyme and have demonstrated clinical utility in the treatment of hormone-receptor-positive breast cancer. The primary distinction lies in their mechanism of action, with this compound being a reversible inhibitor and the steroidal agents acting as irreversible inactivators. While direct head-to-head clinical comparisons between this compound and the newer generation steroidal inhibitors are limited, the available preclinical and clinical data suggest that both classes of drugs are potent and effective. The choice of a specific aromatase inhibitor may depend on various factors, including the patient's prior treatments, tolerability, and the specific clinical setting. Further research, including direct comparative trials, would be beneficial to fully elucidate the relative advantages of each type of inhibitor.

References

Unveiling the Impact of YM511 on Gene Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular effects of the potent aromatase inhibitor YM511 reveals significant alterations in gene expression crucial for estrogen-dependent cellular processes. This guide provides a comparative analysis of this compound's performance against other aromatase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of endocrinology and oncology.

This compound, a highly potent and selective non-steroidal aromatase inhibitor, has demonstrated significant effects on gene expression, primarily through its mechanism of competitively inhibiting the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis. This action leads to a marked reduction in circulating estrogen levels, thereby impacting the expression of estrogen-responsive genes. One of the key documented effects of this compound is the dose-dependent downregulation of Insulin-like Growth Factor-I (IGF-I) mRNA.

This comparison guide will explore the experimental evidence validating the effect of this compound on gene expression and compare its performance with other widely used non-steroidal aromatase inhibitors, namely letrozole and anastrozole. The focus will be on their impact on genes related to osteoclastogenesis, a process significantly influenced by estrogen levels.

Mechanism of Action: Aromatase Inhibition and its Downstream Effects

Aromatase inhibitors function by blocking the conversion of androgens to estrogens. This reduction in estrogen levels is the primary driver of their therapeutic effects in estrogen-receptor-positive breast cancer and other estrogen-dependent conditions. The subsequent decrease in estrogen signaling affects the transcription of numerous target genes, including those involved in cell growth, proliferation, and differentiation.

The signaling pathway illustrates how aromatase inhibitors like this compound intervene in estrogen production, leading to altered gene expression in target cells.

Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binding This compound This compound (Aromatase Inhibitor) This compound->Aromatase Inhibition Nucleus Nucleus EstrogenReceptor->Nucleus Translocation GeneExpression Altered Gene Expression (e.g., ↓ IGF-I) Nucleus->GeneExpression Transcriptional Regulation

Caption: Mechanism of this compound in modulating gene expression through aromatase inhibition.

Comparative Analysis of Gene Expression Modulation

To provide a clear comparison, this section presents the effects of this compound and other non-steroidal aromatase inhibitors on the expression of key genes involved in osteoclast differentiation and function. Osteoclast activity is known to be suppressed by estrogen; therefore, aromatase inhibitors can indirectly influence the expression of genes that regulate this process.

Gene TargetThis compoundLetrozoleAnastrozole
IGF-I ↓ (dose-dependent)Data not availableData not available
DC-STAMP Data not availableData not available
TRAP Data not availableData not available
Calcitonin Receptor (CTR) Data not availableData not available
Cathepsin K (CTK) Data not availableData not available
RANKL Data not available↑ (in vivo, indirect)↑ (in vivo, indirect)
OPG Data not available↑ (in vivo, indirect)↑ (in vivo, indirect)

Note: "↓" indicates downregulation, and "↑" indicates upregulation. "Data not available" signifies that specific studies on the direct effect of the compound on the gene expression in osteoclasts were not identified in the conducted search. The effects of letrozole and anastrozole on RANKL and OPG are often observed in vivo as a physiological response to estrogen deprivation.

The available data indicates that while this compound has a confirmed downregulating effect on IGF-I mRNA, direct evidence of its impact on key osteoclast marker genes is currently lacking in the reviewed literature. However, the documented effects of letrozole on these genes provide a strong indication of the likely class effect of potent non-steroidal aromatase inhibitors on osteoclast-related gene expression.

Experimental Protocols

The following section details the methodologies used in representative studies to validate the effects of aromatase inhibitors on gene expression.

Experimental Workflow for Assessing Gene Expression

The general workflow for analyzing the effect of a compound on gene expression in osteoclasts is outlined below.

cluster_0 Cell Culture and Treatment cluster_1 RNA Analysis cluster_2 Data Analysis a Isolate Osteoclast Precursors b Culture with M-CSF and RANKL a->b c Treat with Aromatase Inhibitor (e.g., this compound) b->c d RNA Extraction c->d e Reverse Transcription (cDNA Synthesis) d->e f Quantitative PCR (qPCR) e->f g Quantify mRNA Levels of Target Genes f->g h Normalize to Housekeeping Gene g->h i Compare with Untreated Control h->i

Caption: Standard experimental workflow for analyzing gene expression in treated osteoclasts.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes (e.g., IGF-I, DC-STAMP, TRAP, CTR, Cathepsin K) in osteoclast precursors treated with this compound or other aromatase inhibitors.

Protocol:

  • Cell Culture and Treatment:

    • Isolate bone marrow-derived macrophages (BMMs) from mice as osteoclast precursors.

    • Culture BMMs in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

    • Treat the cells with varying concentrations of this compound, letrozole, or anastrozole for a specified period (e.g., 4 days). Include a vehicle-treated control group.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time System, Bio-Rad) with a SYBR Green-based qPCR master mix.

    • Use specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This compound is a potent aromatase inhibitor that effectively modulates the expression of estrogen-responsive genes, as evidenced by its down-regulation of IGF-I mRNA. While direct comparative data on its effect on a wide range of osteoclast-specific genes is not yet available, the observed effects of other non-steroidal aromatase inhibitors like letrozole provide a strong rationale for its potential to similarly influence the expression of genes such as DC-STAMP, TRAP, CTR, and Cathepsin K.

Further research is warranted to fully elucidate the specific gene expression profile induced by this compound in bone cells. Such studies will provide a more complete understanding of its molecular effects and its potential applications in conditions where modulation of estrogen-dependent gene expression is desired. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies.

A Head-to-Head Comparison of Aromatase Inhibitors: YM511 and Fadrozole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective aromatase inhibitor is critical for therapeutic success in estrogen-dependent diseases. This guide provides an objective comparison of two such non-steroidal aromatase inhibitors, YM511 and fadrozole (also known as CGS 16949A), focusing on their performance backed by experimental data.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data on the inhibitory activities of this compound and fadrozole, highlighting the superior potency of this compound in various experimental models.

ParameterThis compoundFadrozole (CGS 16949A)Reference
IC50 (Human Placental Microsomal Aromatase) 0.12 nM~0.36 nM (inferred)¹[1][2]
IC50 (Rat Ovarian Microsomal Aromatase) 0.4 nM~1.2 nM (inferred)¹[1]
IC50 (MCF-7 Cell Aromatase Activity) 0.2 nM~1.1 nM (inferred)²[2]
IC50 (Estrogen Production in Hamster Ovarian Slices) Not Reported0.03 µM[3]
ED50 (Estradiol Reduction in Rat Ovary) 0.002 mg/kg~0.006 mg/kg (inferred)¹[1]
ED50 (Inhibition of Androstenedione-induced Uterine Hypertrophy) Not Reported0.03 mg/kg[3]

¹Data inferred from statements that this compound is approximately 3 times more potent than fadrozole (CGS 16949A)[1]. ²Data inferred from the statement that this compound's inhibitory activity was 5.5 times more potent than that of fadrozole (CGS 16949A)[2].

Mechanism of Action and Signaling Pathway

Both this compound and fadrozole are non-steroidal aromatase inhibitors.[1][4] They act by competitively binding to the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis: the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone).[4][5] By inhibiting this enzyme, they effectively reduce the levels of circulating estrogens, which is therapeutic in estrogen-dependent conditions such as certain types of breast cancer.[4][5]

Aromatase_Inhibition_Pathway Mechanism of Action of Non-Steroidal Aromatase Inhibitors Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion TumorGrowth Estrogen-Dependent Tumor Growth Estrogens->TumorGrowth Stimulates Inhibitors This compound / Fadrozole (Non-steroidal Aromatase Inhibitors) Inhibitors->Aromatase Competitively Inhibits

Aromatase Inhibition Pathway

Detailed Experimental Protocols

The following sections detail the methodologies used in the key experiments that generated the comparative data presented above.

In Vitro Aromatase Inhibition Assay (Microsomes)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on aromatase activity in a cell-free system.

  • Methodology:

    • Microsomes were prepared from either human placenta or rat ovaries.

    • The microsomes were incubated with varying concentrations of this compound or fadrozole.

    • The aromatase reaction was initiated by the addition of a radiolabeled androgen substrate (e.g., [1β-³H]androstenedione).

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The amount of tritiated water (³H₂O) released, which is proportional to aromatase activity, was measured by liquid scintillation counting.

    • IC50 values were calculated from the dose-response curves.[1]

MCF-7 Cell-Based Aromatase Activity and Proliferation Assays
  • Objective: To assess the inhibitory effect of the compounds on aromatase activity and estrogen-dependent cell growth in a human breast cancer cell line.

  • Methodology for Aromatase Activity:

    • MCF-7 human breast cancer cells, which endogenously express aromatase, were cultured.

    • The cells were treated with various concentrations of this compound or fadrozole.

    • Testosterone was added to the culture medium to serve as a substrate for aromatase.

    • The concentration of estradiol produced and secreted into the medium was measured using a specific immunoassay.

    • The IC50 for aromatase activity was determined from the inhibition of estradiol production.[2]

  • Methodology for Cell Proliferation:

    • MCF-7 cells were plated in multi-well plates.

    • The cells were treated with testosterone to stimulate proliferation, in the presence or absence of varying concentrations of this compound or fadrozole.

    • Cell proliferation was assessed after a period of incubation (e.g., several days) using methods such as DNA synthesis measurement (e.g., BrdU incorporation) or cell counting.

    • The IC50 for cell growth inhibition was calculated.[2]

In Vivo Assessment of Estrogen Suppression in Rats
  • Objective: To evaluate the in vivo efficacy of the compounds in reducing estrogen levels and estrogen-dependent tissue growth.

  • Methodology for Ovarian Estradiol Reduction:

    • Immature female rats were stimulated with pregnant mare's serum gonadotropin (PMSG) to induce ovarian estradiol production.

    • The rats were orally administered different doses of this compound or fadrozole.

    • After a specified time, the ovaries were collected, and the estradiol content was measured.

    • The effective dose for 50% reduction (ED50) of ovarian estradiol was calculated.[1]

  • Methodology for Uterine Weight Reduction:

    • Female rats were treated with the compounds for an extended period (e.g., 2 weeks).

    • At the end of the treatment period, the uteri were excised and weighed.

    • The reduction in uterine weight, an indicator of systemic estrogen suppression, was compared to that of ovariectomized rats.[1]

In Vivo Efficacy and Clinical Studies

  • This compound: In vivo studies in rats demonstrated that this compound at a dose of 0.01 mg/kg could reduce serum estradiol levels to the range seen in ovariectomized rats.[1] Furthermore, at 1 mg/kg for two weeks, it decreased uterine weight to a level comparable to ovariectomy, showing it was 10 times more potent than other inhibitors in this model.[1] A phase II clinical study in postmenopausal patients with advanced breast cancer showed an objective response rate of 20.4% at doses ranging from 0.3 mg/day to 30 mg/day, with the drug being generally well-tolerated.[6][7]

  • Fadrozole: Fadrozole has been shown to effectively suppress serum estrone and estradiol in humans.[3] In a clinical trial involving post-menopausal patients with recurrent breast cancer who had failed tamoxifen therapy, fadrozole demonstrated an objective response rate of 17%.[8][9] The treatment was associated with mild to moderate side effects, including nausea and hot flashes.[8][9]

Conclusion

Based on the available preclinical data, this compound demonstrates a significantly higher potency in inhibiting aromatase activity compared to fadrozole, both in vitro and in vivo. The IC50 and ED50 values consistently favor this compound, suggesting that it may achieve a greater degree of estrogen suppression at a lower dose. Clinical data for both compounds show efficacy in the treatment of breast cancer, although direct head-to-head clinical trials are not available in the provided search results. The choice between these inhibitors in a research or clinical setting would likely be guided by the desired level of estrogen suppression, the therapeutic window, and the side effect profile.

References

YM511: A Potent Aromatase Inhibitor in Estrogen-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of YM511 in Cancer Subtypes

This compound is a potent, non-steroidal aromatase inhibitor that has demonstrated significant efficacy in preclinical and clinical studies, primarily in the context of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive comparison of this compound's performance with other aromatase inhibitors, supported by available experimental data. While data on this compound is most robust in breast cancer models, this guide also explores the potential application of aromatase inhibitors in other estrogen-dependent malignancies, such as ovarian and endometrial cancers, to provide a broader context for its performance.

Comparative Performance of this compound in Breast Cancer

This compound has shown superior inhibitory activity against aromatase, the key enzyme in estrogen synthesis, when compared to older generation aromatase inhibitors. Its efficacy has been demonstrated through both in vitro and in vivo studies.

In Vitro Efficacy

Preclinical studies have established the potent and selective inhibitory effect of this compound on aromatase activity. In MCF-7 human breast cancer cells, this compound demonstrated low nanomolar IC50 values for the inhibition of aromatase activity, cell growth, and DNA synthesis. Notably, its inhibitory activity was found to be significantly more potent than the earlier non-steroidal aromatase inhibitor, CGS 16949A[1]. Further studies confirmed its high potency, showing it to be approximately three times more potent than other aromatase inhibitors such as CGS 16949A, CGS 20267, and R 76713[2].

ParameterThis compoundCGS 16949ACGS 20267R 76713
Aromatase Activity IC50 (human placenta) 0.12 nM[2]---
Aromatase Activity IC50 (rat ovary) 0.4 nM[2]~1.2 nM~0.4 nM~1.2 nM
MCF-7 Cell Aromatase Activity IC50 0.2 nM[1]~1.1 nM--
MCF-7 Cell Growth Inhibition IC50 0.13 nM[1]~0.65 nM--
MCF-7 DNA Synthesis Inhibition IC50 0.18 nM[1]~0.54 nM--
Clinical Performance in Breast Cancer

A phase II clinical trial involving postmenopausal patients with advanced breast cancer demonstrated the clinical efficacy and safety of this compound. The study reported an objective response rate (complete response + partial response) of 20.4% and an overall success rate (objective response + stable disease for more than 24 weeks) of 33.7%[3][4][5].

Response MetricPercentage of Patients
Complete Response (CR) 6.1%
Partial Response (PR) 14.3%
Objective Response Rate (CR + PR) 20.4%[3][4][5]
Stable Disease > 24 weeks 13.3%
Overall Success Rate 33.7%[3][4][5]

Performance in Other Cancer Subtypes: An Overview of Aromatase Inhibitors

While specific data on this compound in ovarian and endometrial cancer is limited in the available literature, the broader class of aromatase inhibitors has shown therapeutic potential in these estrogen-dependent malignancies.

Ovarian Cancer: Aromatase is expressed in a significant portion of ovarian tumors, and single-agent therapy with aromatase inhibitors has resulted in clinical response rates of up to 35.7% and stable disease rates of 20-42% in patients with recurrent ovarian cancer[6][7]. These agents are considered a rational therapeutic option, particularly for prolonging the platinum-free interval in recurrent disease[6].

Endometrial Cancer: Aromatase inhibitors have also been investigated in endometrial carcinoma, another estrogen-dependent cancer. Studies suggest they can be effective in treating early-stage endometrial carcinoma and its precancerous lesions[8][9]. However, their efficacy in advanced or recurrent disease is less pronounced[8].

Comparison with Standard-of-Care Aromatase Inhibitors

Signaling Pathways and Experimental Workflows

Aromatase Inhibition Signaling Pathway

Aromatase inhibitors act by blocking the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This depletion of estrogen effectively inhibits the growth of ER-positive cancer cells.

Aromatase_Inhibition_Pathway cluster_steroidogenesis Steroid Biosynthesis cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) DHEA->Androstenedione Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) ER ER Estradiol->ER binds to Gene_Expression Gene_Expression ER->Gene_Expression activates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation promotes This compound This compound This compound->Estrone This compound->Estradiol

Caption: Aromatase inhibition pathway.

Experimental Workflow: In Vitro Aromatase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound on aromatase in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Microsome_Prep Prepare Microsomes (e.g., from human placenta or rat ovary) Incubation Incubate Microsomes with this compound/ Control and Substrate/Cofactors Microsome_Prep->Incubation Compound_Prep Prepare this compound and Control Inhibitor Solutions Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Substrate (Androgen), and Cofactors (NADPH) Reagent_Prep->Incubation Reaction_Stop Stop Enzymatic Reaction Incubation->Reaction_Stop Estrogen_Quant Quantify Estrogen Production (e.g., RIA, ELISA, or fluorometric methods) Reaction_Stop->Estrogen_Quant IC50_Calc Calculate IC50 Value Estrogen_Quant->IC50_Calc

Caption: In vitro aromatase inhibition assay workflow.

Experimental Protocols

In Vitro Aromatase Activity Assay (Microsomal)

Objective: To determine the in vitro inhibitory effect of this compound on aromatase activity.

Materials:

  • Microsomes from human placenta or rat ovaries

  • This compound and reference aromatase inhibitors

  • [3H]-Androstenedione (substrate)

  • NADPH (cofactor)

  • Phosphate buffer

  • Chloroform

  • Activated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare microsomal fractions from tissue homogenates by differential centrifugation.

  • Pre-incubate the microsomal preparation with various concentrations of this compound or a reference inhibitor in phosphate buffer at 37°C.

  • Initiate the enzymatic reaction by adding [3H]-androstenedione and NADPH.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding chloroform and vortexing.

  • Separate the aqueous and organic phases by centrifugation.

  • Remove unreacted substrate from the aqueous phase by treatment with activated charcoal.

  • Measure the radioactivity of the tritiated water released into the aqueous phase using a liquid scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Testosterone (to stimulate estrogen-dependent proliferation)

  • This compound

  • 96-well cell culture plates

  • MTT or other cell viability reagent

  • Plate reader

Procedure:

  • Culture MCF-7 cells in standard medium. For the assay, switch to a medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogen.

  • Seed the cells into 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound in the presence of a fixed concentration of testosterone. Include appropriate controls (vehicle, testosterone alone, this compound alone).

  • Incubate the plates for 4-6 days.

  • Assess cell proliferation using a viability assay such as the MTT assay. Add the MTT reagent to the wells and incubate.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition of testosterone-stimulated cell growth for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a highly potent non-steroidal aromatase inhibitor with demonstrated efficacy in preclinical models of ER+ breast cancer and in a phase II clinical trial. While direct comparative data with current standard-of-care aromatase inhibitors and performance data in other cancer subtypes are limited, the existing evidence positions this compound as a promising agent for the treatment of estrogen-dependent malignancies. Further research is warranted to fully elucidate its clinical potential across a broader range of cancer types and in direct comparison with currently approved therapies.

References

Safety Operating Guide

Personal protective equipment for handling YM511

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling YM511 based on general best practices for potent chemical compounds in a laboratory setting. A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the official MSDS from the supplier before handling this substance. The information provided herein should be used as a supplementary resource to, not a replacement for, the official safety documentation.

This compound is a potent, non-steroidal aromatase inhibitor. Due to its biological activity, it should be handled with care to avoid accidental exposure. The following guidelines are intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for handling this compound, which is presumed to be a solid powder.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety gogglesTo protect eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Check for any signs of degradation.
Body Protection A fully buttoned lab coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound, especially when weighing or transferring.

Operational Plan for Handling this compound

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the this compound container, weighing paper, spatulas, solvent, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust. Use a spatula to gently transfer the powder.

  • Dissolving: If the experimental protocol requires a solution, add the solvent to the weighed this compound in a closed container within the fume hood. Swirl gently to dissolve.

  • Experimental Use: Conduct all experimental procedures involving this compound within the designated and contained area.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol, followed by soap and water).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your EHS department for detailed instructions.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep_Area Work in Designated Area (Fume Hood) Gather_Materials Gather All Necessary Materials Prep_Area->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weigh Weigh this compound Carefully Don_PPE->Weigh Dissolve Dissolve in Solvent (if required) Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Solid & Liquid Waste Wash_Hands->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Follow_Protocol Follow Institutional Disposal Protocol Label_Waste->Follow_Protocol

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM511
Reactant of Route 2
Reactant of Route 2
YM511

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.